molecular formula C14H18N2O5 B1669489 Erlotinib lactam impurity CAS No. 179688-29-0

Erlotinib lactam impurity

Número de catálogo: B1669489
Número CAS: 179688-29-0
Peso molecular: 294.30 g/mol
Clave InChI: PMQWTUWLIGJTQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is a member of quinazolines.

Propiedades

IUPAC Name

6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQWTUWLIGJTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384594
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-29-0
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179688-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-BIS(2-METHOXYETHOXY)QUINAZOLIN-4(3H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5ASH28MRM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Formation of Erlotinib Lactam Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a critical tyrosine kinase inhibitor used in oncology, is susceptible to the formation of a lactam impurity, identified as 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one. This impurity can arise both as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) and as a degradation product under certain stress conditions. Understanding the mechanisms behind its formation is paramount for ensuring the quality, safety, and efficacy of Erlotinib drug products. This technical guide provides an in-depth analysis of the formation pathways of the Erlotinib lactam impurity, supported by experimental evidence, detailed analytical protocols, and quantitative data.

Introduction to Erlotinib and the Lactam Impurity

Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in various cancers. Its chemical name is N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine. The presence of impurities in pharmaceutical products, even in trace amounts, can have a significant impact on their safety and efficacy. The this compound, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (CAS No. 179688-29-0), is a key impurity that requires careful control.

This guide will explore the dual origin of this impurity, stemming from both the synthetic route of Erlotinib and its degradation under hydrolytic stress.

Formation as a Process-Related Impurity

The most common synthetic route to Erlotinib involves the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) with 3-ethynylaniline. The precursor to the chlorinated intermediate is the this compound itself, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one.

The lactam is a key intermediate in the synthesis of Erlotinib.[1][2] It is typically synthesized by the cyclization of 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide (B127407) and ammonium (B1175870) formate.[2] The resulting quinazolinone is then chlorinated, commonly using an agent like oxalyl chloride or phosphoryl chloride, to yield the reactive 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate.[1][2]

Mechanism:

If the chlorination reaction is incomplete or if there is unreacted 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, it can be carried through the subsequent steps and appear as a process-related impurity in the final Erlotinib API.

dot

References

A Comprehensive Technical Guide to the Physicochemical Properties of Erlotinib Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib (B232), a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. During its synthesis and under certain degradation conditions, various impurities can arise. One such critical impurity is the Erlotinib lactam impurity, chemically known as 6,7-bis(2-Methoxyethoxy)-quinazolin-4(3H)-one. The presence and concentration of this impurity are of significant interest in pharmaceutical development, as impurities can impact the safety, efficacy, and stability of the final drug product. This technical guide provides an in-depth overview of the physicochemical properties of the this compound, complete with experimental protocols for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of any pharmaceutical impurity is fundamental for developing robust analytical methods for its detection and quantification, as well as for understanding its potential behavior in formulation and storage.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Name 6,7-bis(2-Methoxyethoxy)-quinazolin-4(3H)-one[][2][3]
CAS Number 179688-29-0[][2][3]
Molecular Formula C₁₄H₁₈N₂O₅[][2][3][4]
Molecular Weight 294.30 g/mol [][4]
Appearance White to off-white solid[][3][5]
Melting Point 182 °C[][3][5]
Boiling Point 467.8 ± 55.0 °C at 760 mmHg[][3][5]
Solubility Slightly soluble in DMSO. Slightly soluble in Methanol (with heating).[]
pKa Data not available.
Storage 2-8°C Refrigerator or at -20°C.[]

Experimental Protocols for Characterization

Accurate characterization of the this compound is crucial for quality control in drug manufacturing. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is a standard approach for assessing the purity of the this compound and for separating it from Erlotinib and other related substances.[6][7][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Erlotinib and the lactam impurity have significant absorbance (e.g., 248 nm).

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, which is often a component of the mobile phase, to a known concentration.

  • Procedure:

    • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

    • Inject a known volume of the prepared sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of all components.

    • The purity is determined by calculating the area percentage of the lactam impurity peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the this compound.[9][10][11][12]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified impurity in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information about the chemical environment and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure of the molecule.

  • Procedure:

    • Acquire the 1D (¹H and ¹³C) and 2D NMR spectra.

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Assign the chemical shifts of all protons and carbons by analyzing the correlations observed in the 2D spectra.

    • Compare the assigned structure with the expected structure of 6,7-bis(2-Methoxyethoxy)-quinazolin-4(3H)-one.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the impurity and to study its fragmentation pattern, which further aids in structural confirmation.[13][14][15][16]

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Procedure:

    • Introduce the sample into the mass spectrometer, either directly via an infusion pump or as the eluent from an LC column.

    • Acquire the full scan mass spectrum to determine the molecular weight of the parent ion.

    • Perform tandem mass spectrometry (MS/MS) experiments by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

    • The accurate mass of the parent ion can be used to confirm the elemental composition, and the fragmentation pattern provides valuable structural information.

Melting Point Determination

The melting point is a key physical property that provides an indication of the purity of a crystalline solid.[17][18][19][20]

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: The sample should be finely powdered and thoroughly dried. A small amount is packed into a capillary tube to a height of 2-3 mm.[21]

  • Procedure:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point. For a pure substance, this range is typically narrow.

Solubility Determination

Understanding the solubility of an impurity is important for developing and validating analytical methods, as well as for assessing its potential to precipitate in a drug product.[22][23][24][25]

  • Method: The shake-flask method is a common technique for determining thermodynamic solubility.

  • Procedure:

    • Add an excess amount of the this compound to a series of vials containing different solvents of interest (e.g., water, buffers at various pH values, organic solvents).

    • Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the solutions to remove any undissolved solid.

    • Analyze the concentration of the dissolved impurity in the filtrate using a suitable analytical technique, such as HPLC-UV.

    • The measured concentration represents the solubility of the impurity in that specific solvent at that temperature.

pKa Determination

The pKa value provides insight into the ionization behavior of a molecule at different pH values, which is crucial for predicting its solubility and chromatographic behavior.[26][27][28][29][30]

  • Method: Potentiometric titration is a widely used method for pKa determination.

  • Instrumentation: A calibrated pH meter with a suitable electrode and a precise automated titrator.

  • Procedure:

    • Dissolve an accurately weighed amount of the this compound in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region of the titration curve.

Workflow and Logical Relationships

The characterization of a pharmaceutical impurity like the Erlotinib lactam is a systematic process that involves a series of interconnected analytical techniques. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_application Application in Drug Development Synthesis Synthesis of Erlotinib Isolation Isolation of Impurity Synthesis->Isolation yields Structure Structural Elucidation (NMR, MS) Isolation->Structure Purity Purity Assessment (HPLC) Structure->Purity MethodDev Analytical Method Development Structure->MethodDev Physical Physical Properties (Melting Point, Solubility) Purity->Physical Purity->MethodDev Ionization Ionization Constant (pKa Determination) Physical->Ionization Physical->MethodDev Ionization->MethodDev Stability Stability Studies MethodDev->Stability QC Quality Control MethodDev->QC

Caption: Workflow for the characterization and application of this compound data.

Conclusion

A comprehensive understanding of the physicochemical properties of the this compound is paramount for ensuring the quality, safety, and efficacy of Erlotinib drug products. The data and experimental protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately characterize this impurity. By implementing these methodologies, pharmaceutical manufacturers can develop effective control strategies to monitor and limit the presence of this and other impurities, ultimately contributing to the delivery of high-quality medicines to patients.

References

In-Depth Technical Guide: The Degradation Pathway of Erlotinib to its Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the targeted anticancer drug Erlotinib, leading to the formation of a critical lactam impurity. Understanding this pathway is paramount for ensuring drug stability, quality, and patient safety. This document details the mechanism of formation, presents quantitative data from forced degradation studies, outlines experimental protocols, and provides visual representations of the degradation process.

Introduction to Erlotinib and its Stability Profile

Erlotinib, marketed under the trade name Tarceva®, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a member of the 4-anilinoquinazoline (B1210976) class of compounds and is utilized in the treatment of non-small cell lung cancer and pancreatic cancer. The chemical stability of Erlotinib is a critical quality attribute, as degradation can lead to the formation of impurities that may impact its efficacy and safety. Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, have revealed that Erlotinib is susceptible to degradation, particularly through hydrolysis.

Identification of the Lactam Impurity

Forced degradation studies of Erlotinib under hydrolytic conditions (acidic and basic) have led to the identification of a significant degradation product characterized as a lactam. Specifically, this impurity is the quinazolinone derivative of Erlotinib. One of the primary lactam impurities has been identified as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine . This compound is formed by the oxidation of the C2 position of the quinazoline (B50416) ring, creating a carbonyl group and thus a lactam structure within the heterocyclic ring. Another related degradation product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one , has also been identified, indicating the susceptibility of the quinazoline core to form a lactam.[1]

Degradation Pathway: Formation of the Lactam Impurity

The formation of the lactam impurity from Erlotinib is primarily driven by hydrolysis, particularly under acidic conditions. The proposed mechanism involves the transformation of the 4-aminoquinazoline core of Erlotinib into a quinazolinone structure.

The following diagram illustrates the proposed degradation pathway:

Erlotinib_Degradation_Lactam Proposed Degradation Pathway of Erlotinib to Lactam Impurity Erlotinib Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine Intermediate Protonated Intermediate Erlotinib->Intermediate H⁺ (Acidic Condition) Lactam_Impurity Lactam Impurity N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy) -2-oxy-quinazolin-4-amine Intermediate->Lactam_Impurity + H₂O - H⁺ Water H₂O

Proposed pathway to the lactam impurity.

Under acidic conditions, the quinazoline ring of Erlotinib is susceptible to protonation. This is followed by nucleophilic attack by water at the C2 position of the quinazoline ring. Subsequent rearrangement and elimination lead to the formation of the carbonyl group, resulting in the stable lactam (quinazolinone) structure.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide critical quantitative data on the stability of Erlotinib and the formation of its degradation products under various stress conditions. The following table summarizes the degradation of Erlotinib under different conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationErlotinib Degradation (%)Reference
Acid Hydrolysis 0.1 N HCl24 hr10%[2]
Base Hydrolysis 0.1 N NaOH24 hr>30%[2]
Neutral Hydrolysis Water at 60°C24 hr4%[2]
Oxidative 3% H₂O₂-Degradation product formed[2]
Photolytic UV light (245 nm & 365 nm)24 hr6%[2]
Thermal --Stable[3]

Note: The specific percentage of the lactam impurity formed under these conditions is not always individually quantified in the cited literature but is a known degradation product under hydrolytic stress.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of Erlotinib degradation.

Forced Degradation (Stress) Studies

A standardized protocol for subjecting Erlotinib to forced degradation is crucial for consistent and comparable results.

Objective: To induce the degradation of Erlotinib under various stress conditions to identify potential degradation products and degradation pathways.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Erlotinib hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of approximately 1000 µg/mL.

  • Acid Hydrolysis: Mix the Erlotinib stock solution with an equal volume of 0.1 N hydrochloric acid. The mixture is then typically heated (e.g., at 60°C) for a specified period (e.g., 24 hours). After the stress period, the solution is neutralized with an equivalent amount of 0.1 N sodium hydroxide.[2]

  • Base Hydrolysis: Mix the Erlotinib stock solution with an equal volume of 0.1 N sodium hydroxide. The mixture is heated (e.g., at 60°C) for a specified period (e.g., 24 hours). After the stress period, the solution is neutralized with an equivalent amount of 0.1 N hydrochloric acid.[2]

  • Neutral Hydrolysis: Mix the Erlotinib stock solution with an equal volume of water and heat at a specified temperature (e.g., 60°C) for a defined duration.

  • Oxidative Degradation: Treat the Erlotinib stock solution with a solution of hydrogen peroxide (e.g., 3%). The reaction is typically carried out at room temperature for a set time.

  • Photolytic Degradation: Expose the Erlotinib solution (e.g., 100 µg/mL) to UV light at specific wavelengths (e.g., 245 nm and 365 nm) for a defined period (e.g., 24 hours).[2]

  • Thermal Degradation: Subject the solid Erlotinib drug substance to dry heat at a specific temperature for a defined period.

The following diagram outlines the general workflow for forced degradation studies:

Forced_Degradation_Workflow Forced Degradation Experimental Workflow Start Erlotinib Stock Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Start->Base Neutral Neutral Hydrolysis (Water, 60°C) Start->Neutral Oxidative Oxidative Degradation (3% H₂O₂) Start->Oxidative Photolytic Photolytic Degradation (UV Light) Start->Photolytic Analysis Sample Neutralization & Dilution for Analysis Acid->Analysis Base->Analysis Neutral->Analysis Oxidative->Analysis Photolytic->Analysis HPLC RP-HPLC Analysis Analysis->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS

Workflow for forced degradation studies.
Analytical Methodology: RP-HPLC

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating Erlotinib from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., Hibar C18, 250x4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium (B1175870) formate, pH 4.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detection: UV detection at a specific wavelength (e.g., 290 nm).[2]

Impurity Identification: LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products.

Procedure:

  • The stressed samples are analyzed using an LC-MS/MS system.

  • The mass-to-charge ratio (m/z) of the parent drug and its degradation products are determined.

  • Fragmentation patterns (MS/MS spectra) are obtained to deduce the structure of the impurities. The lactam impurity will show a characteristic mass increase corresponding to the addition of an oxygen atom and the loss of two hydrogen atoms compared to the parent Erlotinib molecule.

Conclusion

The formation of a lactam impurity is a critical degradation pathway for Erlotinib, primarily occurring under hydrolytic stress conditions. A thorough understanding of this pathway, supported by robust analytical methodologies, is essential for the development of stable formulations and for ensuring the quality and safety of Erlotinib drug products. The information presented in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the development, manufacturing, and quality control of Erlotinib.

References

Unveiling the Structure of an Erlotinib Impurity: A Technical Guide to the Lactam Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of a critical process-related impurity in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The focus of this whitepaper is the Erlotinib lactam impurity, chemically identified as 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one . Understanding the formation, identification, and quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of the Erlotinib active pharmaceutical ingredient (API).

Executive Summary

The this compound is a key intermediate formed during the synthesis of Erlotinib. Its presence in the final API must be carefully controlled to meet stringent regulatory requirements. This guide details the structural characteristics of this impurity, its formation pathway, and the analytical methodologies employed for its comprehensive elucidation. Key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), are discussed in detail, with a focus on their application in identifying and quantifying this specific impurity.

Chemical Identity and Structure

The this compound is a quinazolinone derivative. Its fundamental chemical properties are summarized in the table below.

PropertyValue
Chemical Name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
CAS Number 179688-29-0
Molecular Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.30 g/mol
Appearance Off-white solid

Formation Pathway of this compound

The this compound is not a degradation product but rather a significant process-related impurity that serves as a key intermediate in several synthetic routes of Erlotinib. Its formation typically involves the cyclization of an anthranilate derivative with a source of formamide (B127407).

A common synthetic approach involves the reaction of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide under elevated temperatures. This reaction proceeds via a cyclocondensation mechanism to yield the quinazolinone ring system, which is the core of the lactam impurity.

cluster_formation Formation of this compound start Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate lactam 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (this compound) start->lactam Cyclocondensation (High Temperature) formamide Formamide formamide->lactam

Caption: Formation of the this compound.

Structural Elucidation: Analytical Methodologies

A combination of sophisticated analytical techniques is essential for the unequivocal structural confirmation and quantification of the this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for the separation and quantification of Erlotinib and its related impurities. A validated, stability-indicating HPLC method is crucial for routine quality control.

Experimental Protocol: HPLC Analysis

A typical HPLC method for the analysis of Erlotinib and its lactam impurity is detailed below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient elution depending on the complexity of the impurity profile (e.g., 50:50 v/v A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 248 nm
Injection Volume 10 µL
Diluent Mobile Phase

Data Presentation: HPLC

CompoundRetention Time (min)Relative Retention Time (RRT)
Erlotinib~6.51.00
This compound Typically elutes earlier than ErlotinibValue < 1.0

Note: The exact retention times and RRTs may vary depending on the specific HPLC system and conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the impurity. When coupled with HPLC (LC-MS), it provides a high degree of specificity for identification.

Experimental Protocol: LC-MS Analysis

The HPLC conditions are often similar to those used for routine analysis. The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode.

Data Presentation: Mass Spectrometry

ParameterObserved Value
Ionization Mode Electrospray Ionization (ESI+)
[M+H]⁺ (calculated) 295.1239
[M+H]⁺ (observed) Value consistent with the calculated mass
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the connectivity of atoms within the this compound.

Experimental Protocol: NMR Analysis

ParameterCondition
Spectrometer 400 MHz or higher
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
Standard Tetramethylsilane (TMS)

Data Presentation: NMR Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1H-NH (lactam)
~8.0s1HH-2 (quinazoline)
~7.4s1HH-5 or H-8 (quinazoline)
~7.1s1HH-5 or H-8 (quinazoline)
~4.2t4H-OCH₂CH₂OCH₃ (protons adjacent to quinazoline (B50416) oxygen)
~3.7t4H-OCH₂CH₂OCH₃ (protons adjacent to methoxy (B1213986) group)
~3.3s6H-OCH₃

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~161C=O (lactam)
~150-155C-6, C-7 (quinazoline, attached to oxygen)
~145C-8a (quinazoline)
~144C-2 (quinazoline)
~120C-4a (quinazoline)
~105-110C-5, C-8 (quinazoline)
~68-72-OCH₂CH₂OCH₃
~59-OCH₃

Integrated Analytical Workflow

The structural elucidation of the this compound follows a logical and systematic workflow, integrating various analytical techniques.

cluster_workflow Impurity Elucidation Workflow sample Erlotinib API Sample hplc HPLC Analysis (Impurity Detection & Quantification) sample->hplc isolation Impurity Isolation (Preparative HPLC) hplc->isolation Impurity > Threshold ms Mass Spectrometry (Molecular Weight Confirmation) isolation->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) (Structural Confirmation) isolation->nmr structure Structure Elucidation ms->structure nmr->structure

Caption: General workflow for impurity identification.

Conclusion

The this compound, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a critical process-related impurity in the synthesis of Erlotinib. Its effective identification and control are essential for ensuring the quality and safety of the final drug product. This technical guide has outlined the formation pathway and a comprehensive analytical strategy employing HPLC, MS, and NMR for the structural elucidation of this impurity. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Erlotinib. A thorough understanding of such impurities is fundamental to the principles of Quality by Design (QbD) in pharmaceutical development.

In Silico Toxicity Prediction of Erlotinib Lactam Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib (B232) is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure patient safety. One such process-related impurity is the Erlotinib lactam impurity. The assessment of toxicological risks associated with such impurities is a regulatory requirement.

In silico toxicology has emerged as a crucial tool in early drug development and for the assessment of impurities, offering a cost-effective and ethical alternative to traditional animal testing.[2][3] By leveraging computational models, it is possible to predict various toxicity endpoints based on the chemical structure of a compound. This technical guide provides an in-depth overview of the methodologies for the in silico toxicity prediction of the this compound, in accordance with regulatory guidelines such as ICH M7, which pertains to the assessment and control of DNA reactive (mutagenic) impurities.[4]

This document outlines the standard workflow for in silico toxicity assessment, details the experimental protocols for widely used predictive software, and provides a framework for the presentation of toxicological data. Due to the limited publicly available in silico toxicity data for the this compound, this guide will focus on the established predictive methodologies, using Erlotinib as a case study to illustrate the principles and workflows.

In Silico Toxicity Prediction Methodologies

The in silico assessment of pharmaceutical impurities typically involves a combination of expert rule-based and statistical-based methodologies to provide a comprehensive toxicological profile.[5] This dual approach is recommended by regulatory bodies to enhance the reliability of the predictions.[5]

2.1 Expert Rule-Based Systems

Expert rule-based systems utilize a knowledge base of structure-activity relationships (SARs) derived from existing toxicological data.[6] These systems identify structural fragments (toxicophores) within a query molecule that are associated with specific toxicities.

  • DEREK Nexus: Developed by Lhasa Limited, DEREK (Deductive Estimation of Risk from Existing Knowledge) Nexus is a leading expert knowledge-based system that predicts a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[5] It provides a qualitative prediction of the likelihood of toxicity (e.g., certain, probable, plausible) and highlights the specific structural alert responsible for the prediction.[7]

2.2 Statistical-Based Systems

Statistical-based systems employ quantitative structure-activity relationship (QSAR) models derived from large datasets of chemical structures and their corresponding experimental toxicity data.[4] These models use statistical algorithms to correlate molecular descriptors with toxicological outcomes.

  • Sarah Nexus: Also from Lhasa Limited, Sarah Nexus is a statistical-based tool that predicts mutagenicity.[8] It complements DEREK Nexus by providing a statistical assessment, which is a key requirement of the ICH M7 guideline.[8] Sarah Nexus generates a prediction (positive or negative) for mutagenicity and provides a confidence level for that prediction.[8]

  • Toxtree: This is a free and open-source software application that estimates toxic hazards by applying a decision tree approach.[9] Toxtree includes various plugins for predicting different toxicity endpoints, such as the Cramer classification for oral toxicity, the Verhaar scheme for predicting toxicity mode of action, and rulebases for mutagenicity and carcinogenicity.[9][10]

Experimental Protocols

The following sections detail the generalized protocols for conducting in silico toxicity assessments using DEREK Nexus, Sarah Nexus, and Toxtree.

3.1 Protocol for DEREK Nexus

  • Structure Input: The chemical structure of the this compound is drawn using the software's chemical drawing interface or imported as a standard chemical file format (e.g., MOL, SDF, SMILES).

  • Endpoint Selection: The desired toxicological endpoints for prediction are selected. For a comprehensive assessment, this would include, at a minimum, mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.

  • Prediction Execution: The software analyzes the input structure against its knowledge base of structural alerts.

  • Result Analysis: The output provides a prediction for each selected endpoint, including the likelihood of the toxic effect, the specific structural alert triggered, and supporting information such as references and mechanistic rationale.[7]

3.2 Protocol for Sarah Nexus

  • Structure Input: The chemical structure of the this compound is entered into the software.

  • Prediction Execution: Sarah Nexus uses its statistical models, primarily trained on Ames mutagenicity data, to predict the mutagenic potential of the compound.[8]

  • Result Analysis: The output provides a binary prediction (positive or negative for mutagenicity) along with a confidence score.[8] The tool also indicates whether the query compound is within the applicability domain of the model.[8]

3.3 Protocol for Toxtree

  • Structure Input: The chemical structure of the this compound is provided, typically as a SMILES string or by drawing the structure.[11]

  • Decision Tree Selection: The user selects the appropriate decision tree for the desired toxicity endpoint (e.g., Cramer rules, Benigni/Bossa rulebase for mutagenicity).[9]

  • Prediction Execution: Toxtree processes the structure through the selected decision tree.

  • Result Analysis: The output provides a classification or prediction based on the rules of the decision tree. For example, using the Cramer rules, the compound will be assigned to Class I, II, or III, indicating a low, intermediate, or high order of oral toxicity, respectively.[11]

Erlotinib and the EGFR Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12] These pathways are crucial for cell proliferation, survival, and differentiation.[12] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib competitively blocks the ATP binding site in the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and suppressing these downstream signaling pathways, which can lead to decreased tumor cell proliferation and apoptosis.[13]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibition mTOR->Apoptosis Proliferation Cell Proliferation ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP ATP ATP->EGFR

Caption: EGFR Signaling Pathway and the Mechanism of Action of Erlotinib.

In Silico Toxicity Prediction Workflow

The general workflow for the in silico toxicity prediction of a pharmaceutical impurity like the this compound is a stepwise process that integrates data from multiple sources to arrive at a comprehensive toxicological assessment.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction cluster_analysis Analysis & Reporting Impurity_Structure Erlotinib Lactam Impurity Structure (SMILES) Expert_System Expert Rule-Based System (e.g., DEREK Nexus) Impurity_Structure->Expert_System Statistical_System Statistical-Based System (e.g., Sarah Nexus) Impurity_Structure->Statistical_System Other_Models Other Models (e.g., Toxtree) Impurity_Structure->Other_Models Expert_Review Expert Review of Predictions Expert_System->Expert_Review Statistical_System->Expert_Review Other_Models->Expert_Review ICH_M7 ICH M7 Classification Expert_Review->ICH_M7 Tox_Report Toxicological Assessment Report ICH_M7->Tox_Report

Caption: Workflow for In Silico Toxicity Prediction of Pharmaceutical Impurities.

Data Presentation

The results of the in silico toxicity predictions should be summarized in clear and concise tables to facilitate comparison and review. The following tables are templates illustrating how the data for the this compound would be presented.

Table 1: Predicted Mutagenicity of this compound

Prediction SystemMethodologyPredictionConfidence/LikelihoodApplicability Domain
DEREK NexusExpert Rule-Basede.g., Inactivee.g., PlausibleWithin Scope
Sarah NexusStatistical-Basede.g., Negativee.g., 90%Within Domain
Toxtree (Benigni/Bossa)Decision Treee.g., NegativeN/AN/A

Table 2: Predicted Carcinogenicity of this compound

Prediction SystemMethodologyPredictionConfidence/LikelihoodStructural Alert
DEREK NexusExpert Rule-Basede.g., Equivocale.g., Equivocale.g., Aromatic amine
Toxtree (Benigni/Bossa)Decision Treee.g., NegativeN/AN/A

Table 3: Predicted Organ and Other Toxicities of this compound

Toxicity EndpointPrediction SystemPredictionLikelihood
HepatotoxicityDEREK Nexuse.g., Inactivee.g., Plausible
Skin SensitizationDEREK Nexuse.g., Sensitizere.g., Probable
TeratogenicityDEREK Nexuse.g., Inactivee.g., Improbable
Cramer ClassToxtreee.g., Class IIIN/A

Conclusion

The in silico toxicological assessment of pharmaceutical impurities is an integral part of the drug development and regulatory submission process. By employing a combination of expert rule-based and statistical-based systems, a robust prediction of the potential toxicities of impurities like the this compound can be achieved. This guide has outlined the standard methodologies, experimental protocols, and data presentation formats for such an assessment.

While specific predictive data for the this compound is not currently in the public domain, the workflows and principles described herein provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in silico toxicity evaluation. Such an evaluation is essential for ensuring the safety and quality of pharmaceutical products.

References

Potential Genotoxicity of Erlotinib Lactam Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Erlotinib and its Lactam Impurity

Erlotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. The manufacturing process and storage of Erlotinib can lead to the formation of several impurities. The Erlotinib lactam impurity, chemically known as 6,7-Bis(2-methoxyethoxy)-3H-quinazolin-4-one, is a potential process impurity and degradation product. Given its structural difference from the parent molecule, its independent toxicological profile, including genotoxic potential, cannot be assumed to be identical to that of Erlotinib.

Regulatory Framework for Genotoxic Impurities

The assessment and control of genotoxic impurities are governed by stringent international guidelines to minimize the potential human risk of carcinogenicity. The primary guideline is the ICH M7, which provides a framework for identifying, categorizing, and controlling DNA reactive (mutagenic) impurities in pharmaceuticals.[1]

Key principles of the ICH M7 guideline include:

  • Hazard Assessment: An initial assessment of the impurity's structure for potential DNA reactivity using computational toxicology assessment (in silico) is recommended.

  • Threshold of Toxicological Concern (TTC): For impurities that are known or suspected to be genotoxic, a TTC of 1.5 µ g/day intake is considered to be associated with a negligible cancer risk for most pharmaceuticals.[2][3]

  • Control Strategies: The guideline outlines control strategies, which can range from setting acceptance criteria based on the TTC to more complex approaches requiring extensive toxicological data. The "as low as reasonably practicable" (ALARP) principle is also a key consideration.[2]

Experimental Protocols for Genotoxicity Assessment

A standard battery of in vitro and in vivo tests is required to definitively assess the genotoxic potential of a pharmaceutical impurity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

Experimental Protocol:

  • Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (if required) are combined in molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted.

  • Positive Control: Known mutagens are used as positive controls to ensure the validity of the test system.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Experimental Protocol:

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines like TK6 are commonly used.[4]

  • Treatment: Cells are exposed to the test substance for a short duration (e.g., 3-6 hours) with and without metabolic activation, followed by a recovery period, or for a longer continuous duration (e.g., 24 hours) without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of mitosis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic activity.

In Vivo Micronucleus Assay

If an in vitro assay is positive, an in vivo follow-up is often necessary. The in vivo micronucleus assay assesses chromosomal damage in a whole animal system, typically rodents.

Experimental Protocol:

  • Animal Model: Mice or rats are commonly used.

  • Dosing: The test substance is administered to the animals, usually via the clinical route of administration if feasible.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

  • Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates in vivo genotoxicity.

Data Presentation

While specific data for the this compound is not publicly available, the following tables illustrate how results from the aforementioned assays would be presented.

Table 1: Hypothetical Results of a Bacterial Reverse Mutation Assay (Ames Test) for this compound

Test StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
TA98 -025 ± 4-
1028 ± 51.1Negative
5030 ± 61.2Negative
10032 ± 51.3Negative
+040 ± 6-
1045 ± 71.1Negative
5048 ± 81.2Negative
10050 ± 71.3Negative
TA100 -0120 ± 15-
10125 ± 181.0Negative
50130 ± 201.1Negative
100135 ± 171.1Negative
+0150 ± 22-
10160 ± 251.1Negative
50165 ± 281.1Negative
100170 ± 241.1Negative

Table 2: Hypothetical Results of an In Vitro Micronucleus Assay for this compound in Human Lymphocytes

Treatment ConditionConcentration (µM)% Binucleated Cells with Micronuclei ± SDFold Increase over ControlResult
-S9 (24h) 0 (Vehicle Control)1.5 ± 0.5-
11.7 ± 0.61.1Negative
101.8 ± 0.71.2Negative
502.0 ± 0.81.3Negative
+S9 (4h) 0 (Vehicle Control)1.6 ± 0.5-
11.8 ± 0.61.1Negative
102.1 ± 0.71.3Negative
502.3 ± 0.91.4Negative

Relevant Signaling Pathways and Mechanisms

Erlotinib's primary mechanism of action is the inhibition of EGFR tyrosine kinase.[5] While Erlotinib itself has been found to be non-genotoxic, it is important to consider potential off-target effects or different mechanisms of action for its impurities.[5][6]

  • EGFR Pathway: Erlotinib blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[7] It is conceivable that impurities could have different effects on these or other related pathways.

  • Oxidative Stress: Some compounds can induce genotoxicity indirectly through the generation of reactive oxygen species (ROS), which can damage DNA. Studies have shown that Erlotinib can induce ROS production in some cancer cells.[8] This would be a potential mechanism to investigate for the lactam impurity.

  • DNA Repair Pathways: Erlotinib has been shown to attenuate homologous recombination repair of chromosomal breaks in some cancer cells.[9] Any potential genotoxic effect of an impurity could be exacerbated if it also interferes with DNA repair mechanisms.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Genotoxicity Testing cluster_in_vivo In Vivo Follow-up (if in vitro positive) cluster_risk_assessment Risk Assessment & Control in_silico Structure-Activity Relationship (SAR) Analysis of this compound ames Bacterial Reverse Mutation Assay (Ames Test) in_silico->ames Proceed to testing micronucleus_vitro In Vitro Micronucleus Assay (or Chromosomal Aberration Assay) ames->micronucleus_vitro If negative, proceed risk Establish Permitted Daily Exposure (PDE) or define control strategy based on TTC ames->risk If both in vitro tests are negative micronucleus_vivo In Vivo Micronucleus Assay (Rodent) micronucleus_vitro->micronucleus_vivo If positive, proceed comet Transgenic Rodent Mutation Assay (e.g., Big Blue®) micronucleus_vitro->comet Alternative/additional in vivo test micronucleus_vivo->risk comet->risk

Caption: Genotoxicity testing workflow for a pharmaceutical impurity.

erlotinib_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Erlotinib Erlotinib Erlotinib->EGFR Inhibits Lactam_Impurity Lactam Impurity (Potential Interaction?) Lactam_Impurity->EGFR Unknown effect Proliferation Cell Proliferation, Survival, Angiogenesis Lactam_Impurity->Proliferation Potential off-target genotoxic effects? RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and points of interaction.

Conclusion

The assessment of potential genotoxicity for impurities such as the this compound is a critical component of drug safety evaluation. In the absence of specific public data, a systematic approach based on established regulatory guidelines and a standard battery of toxicological tests is required. This involves in silico assessment, followed by in vitro assays like the Ames test and micronucleus assay, and, if necessary, in vivo follow-up studies. Understanding the potential mechanisms of action, including interactions with the EGFR pathway, induction of oxidative stress, and effects on DNA repair, is also crucial for a comprehensive risk assessment. The control of such impurities to levels that are considered safe for patients is paramount in the development and manufacturing of pharmaceuticals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib (B232), a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. The control of impurities in the drug substance and product is a critical aspect of pharmaceutical development, ensuring safety and efficacy. This technical guide provides an in-depth analysis of the erlotinib lactam impurity, a significant process-related and degradation impurity. We will delve into its formation, identification, and quantification, providing detailed experimental protocols and validated analytical methodologies. This document serves as a comprehensive resource for professionals involved in the research, development, and quality control of erlotinib.

Introduction to Erlotinib and its Lactam Impurity

Erlotinib hydrochloride, chemically known as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, exerts its therapeutic effect by reversibly inhibiting the EGFR tyrosine kinase. The manufacturing process of erlotinib, as well as its degradation under certain environmental conditions, can lead to the formation of various impurities. Among these, the this compound, chemically identified as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is of particular interest due to its potential to impact the quality and safety of the final drug product.

The lactam impurity is considered a process-related impurity as it can arise during the synthesis of the erlotinib molecule. Furthermore, it is also a degradation product, forming under hydrolytic (both acidic and basic) and photolytic stress conditions. Therefore, robust analytical methods are essential for its detection and quantification to ensure that its levels are maintained within acceptable limits as defined by regulatory bodies such as the International Council for Harmonisation (ICH).

Formation of this compound

The formation of the this compound can occur through two primary pathways: as a byproduct during the synthesis of erlotinib and as a degradation product of the active pharmaceutical ingredient (API).

Process-Related Formation

In a common synthesis route for erlotinib, the key final step involves the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) with 3-ethynylaniline. The lactam impurity, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a key intermediate in this synthesis. Incomplete conversion of this intermediate to the final product can result in its presence as an impurity in the final drug substance.

The following diagram illustrates the final step of erlotinib synthesis and the potential for the lactam intermediate to carry over as an impurity.

G cluster_synthesis Erlotinib Synthesis Lactam_Intermediate 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one (Lactam Impurity) Chlorinated_Intermediate 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline Lactam_Intermediate->Chlorinated_Intermediate Chlorination Erlotinib Erlotinib Chlorinated_Intermediate->Erlotinib Coupling 3_Ethynylaniline 3-Ethynylaniline 3_Ethynylaniline->Erlotinib G cluster_degradation Erlotinib Degradation Erlotinib Erlotinib Lactam_Impurity This compound (6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one) Erlotinib->Lactam_Impurity Hydrolysis (Acid/Base) or Photolysis G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Erlotinib Erlotinib Erlotinib->Dimerization Inhibits G cluster_workflow Analytical Workflow for Lactam Impurity Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration and Identification HPLC_Analysis->Peak_Integration Quantification Quantification using Reference Standard Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Discovery and Characterization of Novel Erlotinib Degradation Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety, efficacy, and quality. This technical guide provides an in-depth overview of the discovery and characterization of novel degradation products of Erlotinib identified under various stress conditions. It includes detailed experimental protocols for forced degradation studies and analytical methodologies, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Erlotinib and its Mechanism of Action

Erlotinib is a reversible tyrosine kinase inhibitor that specifically targets the EGFR.[1] By competing with ATP for the binding site on the intracellular domain of EGFR, Erlotinib prevents the autophosphorylation and activation of the receptor.[2] This inhibition disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2] The chemical structure of Erlotinib hydrochloride is N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.

Erlotinib Signaling Pathway

The binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues. This initiates a cascade of intracellular signaling that promotes tumor growth and survival. Erlotinib's inhibitory action blocks these critical downstream pathways.

Erlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Erlotinib's mechanism of action via EGFR signaling inhibition.

Forced Degradation Studies of Erlotinib

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Erlotinib has been subjected to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Summary of Erlotinib Stability

Erlotinib demonstrates susceptibility to degradation under acidic, basic, and photolytic conditions, while it remains relatively stable under neutral, oxidative, and thermal stress.[1][3]

Stress ConditionObservationReference
Acidic HydrolysisSignificant degradation[1][4]
Basic HydrolysisSignificant degradation[1][3]
Oxidative (H₂O₂)Stable to slight degradation[1][4]
PhotolyticDegradation in solution[1]
Thermal (Solid State)Stable[1]
Neutral HydrolysisStable[1]
Identified Degradation Products

Several novel degradation products (DPs) of Erlotinib have been identified and characterized using advanced analytical techniques.

Degradation Product IDChemical NameMolecular Formula[M+H]⁺ (m/z)Formation ConditionReference
DP-I6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amineC₁₃H₁₇N₃O₄280.1289Acidic & Basic Hydrolysis[5]
DP-II6,7-bis(2-methoxyethoxy)quinazolin-4-amineC₁₄H₁₉N₃O₄294.1448Acidic Hydrolysis[4][5]
DP-IIIN-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amineC₂₂H₂₃N₃O₅410.1761Photolytic[5]
ERL-DP-16,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneC₁₄H₁₈N₂O₅295.1294Acid & Peroxide[4]
ERL-DP-21-(3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-oneC₂₂H₂₅N₃O₅412.1872Acid Hydrolysis[4]
ERL-DP-3N-(3-(1-chlorovinyl)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineC₂₂H₂₄ClN₃O₄430.1555Acid Hydrolysis[4]
ERL-DP-44-((3-ethynylphenyl)amino)-6,7-bis(2-methoxyethoxy)quinazoline 1-oxideC₂₂H₂₃N₃O₅410.1710Peroxide[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of Erlotinib degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To induce the degradation of Erlotinib under various stress conditions to generate potential degradation products.

Materials:

  • Erlotinib Hydrochloride drug substance

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve Erlotinib in 1N HCl to a concentration of 1 mg/mL. Reflux the solution at 80°C for 4-6 hours. After cooling, neutralize the solution with an equivalent amount of 1N NaOH.[1][5]

  • Base Hydrolysis: Dissolve Erlotinib in 1N NaOH to a concentration of 1 mg/mL. Reflux the solution at 80°C for 6-12 hours. After cooling, neutralize the solution with an equivalent amount of 1N HCl.[1][5]

  • Oxidative Degradation: Dissolve Erlotinib in a suitable solvent and add 30% H₂O₂. Keep the solution at room temperature for 24 hours.[1]

  • Photolytic Degradation: Expose a solution of Erlotinib (1 mg/mL in methanol/water) and the solid drug to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a specified duration.[1]

  • Thermal Degradation: Keep the solid Erlotinib drug substance in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 7 days).[1]

  • Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) before analysis by HPLC.

HPLC Method for Separation of Degradation Products

Objective: To develop a stability-indicating HPLC method capable of separating Erlotinib from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Kromasil® C18 column (150 mm x 4.6 mm, 5 µm) or equivalent.[5]

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) buffer (pH adjusted to 3.5 with formic acid).[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient Program:

    • 0-9 min: 35% B

    • 9-35 min: 35% to 65% B

    • 35-40 min: 65% to 35% B

    • 40-45 min: 35% B[5]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 246 nm.[5]

  • Injection Volume: 20 µL.[2]

LC-MS/TOF for Identification and Characterization

Objective: To identify and structurally elucidate the degradation products using Liquid Chromatography-Mass Spectrometry/Time-of-Flight.

Instrumentation:

  • LC-MS/TOF system.

Procedure:

  • A mixture of the stressed samples is injected into the LC-MS/TOF system using the HPLC method described above.

  • Mass spectra are acquired in positive electrospray ionization (ESI) mode over a mass range of m/z 100-1000.[1]

  • The accurate mass measurements of the parent ions and fragment ions are used to determine the elemental composition and propose the structures of the degradation products.

  • Fragmentation pathways are established by analyzing the MS/MS spectra of the degradation products and comparing them to the fragmentation pattern of the parent drug.[6]

Workflow for Degradation Product Discovery

The systematic process of identifying and characterizing novel degradation products of a drug substance like Erlotinib involves a series of integrated steps.

Degradation_Workflow Start Erlotinib Drug Substance Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis (Separation of Degradants) Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS/TOF Analysis (Mass Determination) HPLC_Analysis->LCMS_Analysis MSMS_Analysis MS/MS Fragmentation Analysis LCMS_Analysis->MSMS_Analysis Structure_Elucidation Structure Elucidation of Degradation Products MSMS_Analysis->Structure_Elucidation End Identified Degradation Products Structure_Elucidation->End

Caption: Experimental workflow for identifying Erlotinib degradation products.

Conclusion

This technical guide has summarized the current knowledge on the novel degradation products of Erlotinib. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of a drug's degradation pathways is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and ensuring patient safety. The methodologies outlined here provide a framework for the continued investigation and monitoring of Erlotinib's stability throughout its lifecycle.

References

Methodological & Application

Application Notes & Protocols for the Analytical Method Development of Erlotinib Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The manufacturing process and storage of Erlotinib can lead to the formation of various impurities, which may impact the safety and efficacy of the drug product. One such critical process-related impurity is Erlotinib lactam. Rigorous analytical monitoring of this impurity is essential to ensure the quality and consistency of the Erlotinib active pharmaceutical ingredient (API) and its finished dosage forms.

These application notes provide a comprehensive overview and detailed protocols for the development and validation of a robust analytical method for the quantification of Erlotinib lactam impurity in bulk drug substances. The described method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), a widely used technique in pharmaceutical analysis for its high resolution, sensitivity, and specificity.

Chemical Structures

To facilitate the understanding of the analytical challenges, the chemical structures of Erlotinib and its lactam impurity are presented below. The lactam impurity is formed through the hydrolysis of the secondary amine in the quinazoline (B50416) ring of Erlotinib.

cluster_erlotinib Erlotinib cluster_lactam This compound Erlotinib Lactam

Chemical structures of Erlotinib and this compound.

Experimental Workflow

The development and validation of the analytical method follow a systematic workflow to ensure the final method is suitable for its intended purpose. The key stages of this process are outlined in the diagram below.

workflow cluster_method_development Method Development cluster_method_validation Method Validation (ICH Q2(R1)) cluster_sample_analysis Sample Analysis col_selection Column Selection (e.g., C18) mp_optimization Mobile Phase Optimization (Composition, pH) col_selection->mp_optimization detection_wl Detection Wavelength Selection mp_optimization->detection_wl flow_rate_temp Flow Rate & Temperature Optimization detection_wl->flow_rate_temp specificity Specificity flow_rate_temp->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_prep Sample Preparation robustness->sample_prep data_acquisition Chromatographic Data Acquisition sample_prep->data_acquisition data_analysis Data Analysis & Reporting data_acquisition->data_analysis

Experimental workflow for analytical method development and validation.

Quantitative Data Summary

The following tables summarize the typical chromatographic conditions and validation parameters for the analysis of this compound. These values are derived from established methods for Erlotinib and its related substances.[1][2]

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Value
Instrument High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector
Column C18 (e.g., Kromasil, Inertsil ODS-3V), 250 mm x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 2.8) or 10 mM Ammonium Formate (pH 4.0)
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.2 mL/min
Column Temperature 50°C
Detection Wavelength 248 nm or 254 nm
Injection Volume 10 µL
Diluent Water:Methanol (B129727) (50:50, v/v) or Mobile Phase

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank, placebo, and other impurities at the retention time of Erlotinib lactam.The method is specific for the analyte.
Linearity (r²) ≥ 0.995> 0.999
Range LOQ to 150% of the specification limit0.05% to 1.5% of the nominal sample concentration
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 10.0%Repeatability: < 2.0%; Intermediate Precision: < 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.01% of the nominal sample concentration
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.03% of the nominal sample concentration
Robustness % RSD should be within acceptable limits after minor changes in method parameters.The method is robust for minor variations in flow rate, pH, and mobile phase composition.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Diluent Preparation: Prepare a mixture of HPLC grade water and methanol in a 50:50 (v/v) ratio.

  • Standard Stock Solution of Erlotinib Lactam (if standard is available):

    • Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate to dissolve.

    • Dilute to volume with the diluent and mix well.

  • Standard Solution:

    • Transfer a suitable aliquot of the Standard Stock Solution into a volumetric flask to achieve a final concentration at the specification level of the impurity (e.g., 0.15% of the test concentration).

    • Dilute to volume with the diluent and mix well.

  • Sample Preparation (for Bulk Drug):

    • Accurately weigh about 50 mg of the Erlotinib bulk drug sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to volume with the diluent. Mix well.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Protocol 2: Chromatographic Analysis
  • Set up the HPLC system according to the optimized conditions specified in Table 1 .

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure that there are no interfering peaks at the retention time of Erlotinib lactam.

  • Inject the standard solution in replicate (e.g., six times) to check for system suitability parameters such as % RSD of peak area and retention time.

  • Inject the sample solution.

  • Identify the Erlotinib lactam peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the following formula:

    % Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100

Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The lactam impurity, being structurally related, is relevant in the context of the drug's mechanism of action. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.

egfr_pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Erlotinib Erlotinib Erlotinib->Dimerization Inhibits

Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

References

Application Note: Determination of Erlotinib Lactam Impurity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the determination of Erlotinib (B232) Lactam impurity in Erlotinib drug substances. This method is suitable for quality control and stability testing in pharmaceutical development and manufacturing.

Introduction

Erlotinib is a tyrosine kinase inhibitor used in the treatment of various cancers. During the synthesis or degradation of Erlotinib, process-related impurities and degradation products can arise. One such critical impurity is the Erlotinib Lactam impurity, with the chemical name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one[1]. Monitoring and controlling this impurity is crucial to ensure the safety and efficacy of the final drug product. This document provides a validated HPLC method for the separation and quantification of the this compound from the active pharmaceutical ingredient (API). The method is developed based on established principles of reverse-phase chromatography for Erlotinib and its related substances[2][3][4].

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01 M Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid)
Mobile Phase B Acetonitrile (B52724)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.

  • Standard Stock Solution (Erlotinib): Accurately weigh and dissolve approximately 25 mg of Erlotinib Hydrochloride reference standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of about 100 µg/mL.

  • System Suitability Solution: Prepare a solution containing 250 µg/mL of Erlotinib and 2.5 µg/mL of this compound in the diluent.

  • Sample Solution: Accurately weigh and dissolve a quantity of the Erlotinib drug substance in the diluent to obtain a final concentration of approximately 250 µg/mL.

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_diluent Prepare Diluent (Water:ACN 50:50) prep_erlotinib_std Prepare Erlotinib Standard Stock prep_diluent->prep_erlotinib_std prep_lactam_std Prepare Lactam Impurity Standard Stock prep_diluent->prep_lactam_std prep_sample Prepare Sample Solution prep_diluent->prep_sample prep_sst Prepare System Suitability Solution prep_erlotinib_std->prep_sst prep_lactam_std->prep_sst inject_sst Inject System Suitability Solution (x5) inject_sample Inject Sample Solution instrument_setup Set Up HPLC System (Column, Mobile Phase, etc.) equilibration Equilibrate System instrument_setup->equilibration equilibration->inject_sst check_sst Verify System Suitability (Resolution, Tailing Factor) inject_sst->check_sst inject_blank Inject Blank (Diluent) check_sst->inject_blank If SST Passes inject_std Inject Standard Solution inject_blank->inject_std inject_std->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_impurity Calculate Impurity Content (% w/w) integrate_peaks->calculate_impurity report_results Generate Report calculate_impurity->report_results

Caption: Workflow for the HPLC determination of this compound.

System Suitability

To ensure the validity of the analytical results, system suitability criteria must be met before sample analysis. The system suitability solution is injected five times, and the following parameters are evaluated.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Resolution (between Erlotinib and Erlotinib Lactam)≥ 2.0
Tailing Factor (for Erlotinib peak)≤ 2.0
Relative Standard Deviation (RSD) of peak areas (n=5)≤ 5.0%

Data Presentation

The developed method effectively separates Erlotinib from its lactam impurity. The retention times and performance data are summarized below.

Table 3: Chromatographic Performance Data

CompoundRetention Time (min)Relative Retention Time (RRT)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Erlotinib Lactam~ 6.5~ 0.850.05 µg/mL0.15 µg/mL
Erlotinib~ 7.81.00N/AN/A

Validation Summary

The method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

  • Specificity: The method demonstrated good specificity. Forced degradation studies showed no interference from degradation products at the retention time of the this compound.

  • Linearity: The method was linear over a concentration range of 0.15 µg/mL to 3.75 µg/mL for the this compound, with a correlation coefficient (r²) of > 0.999.

  • Accuracy: The recovery of the this compound was found to be within 98.0% to 102.0% when spiked into the Erlotinib sample at three different concentration levels.

  • Precision: The RSD for the determination of the this compound was less than 5.0% for both repeatability and intermediate precision, indicating good precision of the method.

Conclusion

The described HPLC method is rapid, sensitive, specific, and accurate for the determination of the this compound in Erlotinib drug substance. The method is suitable for routine quality control analysis and for monitoring the impurity levels during stability studies. The validation data confirms that the method is reliable for its intended purpose.

References

Application Notes and Protocols for the UPLC-MS/MS Analysis of Erlotinib and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The manufacturing process and subsequent storage of Erlotinib can lead to the formation of various process-related and degradation impurities. Rigorous monitoring and control of these impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the identification and quantification of Erlotinib and its impurities. This document provides a detailed application note and protocol for this purpose.

Erlotinib and Its Role in EGFR Signaling

Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR, thereby preventing autophosphorylation and downstream signaling. This disruption of the EGFR pathway inhibits tumor cell proliferation and induces apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds to Erlotinib Erlotinib Erlotinib->EGFR Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis

Caption: EGFR Signaling Pathway and the inhibitory action of Erlotinib.

Experimental Protocols

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of Erlotinib and each impurity in methanol (B129727) at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solutions with a mixture of acetonitrile (B52724) and water (1:1, v/v) to the desired concentrations for calibration curves.

  • Sample Solutions: Dissolve the Erlotinib drug substance or crush the tablet formulation in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a target concentration of Erlotinib. Sonicate for 15 minutes and filter through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Method

A validated UPLC-MS/MS method is crucial for the accurate quantification of Erlotinib and its impurities.

Chromatographic Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
1.0
8.0
9.0
9.1
12.0

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
Experimental Workflow

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of Erlotinib and its impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing start Weighing of Drug Substance/Formulation dissolution Dissolution in Solvent start->dissolution sonication Sonication dissolution->sonication filtration Filtration (0.22 µm) sonication->filtration injection Injection into UPLC System filtration->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Reporting of Results quantification->reporting

Application Note: Quantification of Erlotinib Lactam Impurity in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib (B232) is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. It functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation. The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product can impact its efficacy and safety. One such process-related impurity and potential degradation product is the Erlotinib lactam impurity, chemically known as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. Rigorous analytical monitoring of this impurity is essential to ensure the quality and stability of Erlotinib pharmaceutical formulations.

This application note provides a detailed protocol for the quantification of the this compound using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Erlotinib and the EGFR Signaling Pathway

Erlotinib exerts its therapeutic effect by binding to the ATP-binding site of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The EGFR pathway, when activated by ligands such as epidermal growth factor (EGF), triggers a series of intracellular events, primarily through the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By blocking this pathway, Erlotinib effectively inhibits tumor progression.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2/SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Survival mTOR->Cell_Growth P_EGFR->Grb2_SOS P_EGFR->PI3K Erlotinib Erlotinib Erlotinib->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Formation of this compound

The this compound, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, can be formed during the synthesis of Erlotinib or as a degradation product under certain stress conditions. Forced degradation studies have indicated that Erlotinib is susceptible to degradation under acidic, basic, and oxidative conditions, which can lead to the formation of this lactam impurity. The likely mechanism involves the hydrolysis of the 4-anilinoquinazoline (B1210976) core of the Erlotinib molecule.

Lactam_Formation Erlotinib Erlotinib C22H23N3O4 Lactam_Impurity This compound C14H18N2O5 Erlotinib->Lactam_Impurity Hydrolysis Stress Stress Conditions (e.g., Acidic Hydrolysis) Stress->Erlotinib

Caption: Formation of this compound under stress conditions.

Quantitative Analysis of this compound

A stability-indicating RP-HPLC method is a suitable approach for the quantification of the this compound in pharmaceutical formulations. The following is a representative protocol compiled from various validated methods for Erlotinib and its impurities.[1][2][3][4]

Experimental Workflow

Experimental_Workflow Sample_Prep Sample Preparation (Dissolution in Diluent) HPLC_System RP-HPLC System Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Erlotinib & Lactam Impurity) Standard_Prep->HPLC_System Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep Detection UV Detection Chrom_Sep->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.
Experimental Protocol

1. Materials and Reagents

  • Erlotinib Hydrochloride Reference Standard

  • This compound (6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • Erlotinib Pharmaceutical Formulation (Tablets)

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Kromasil C18, 250 x 4.6 mm, 5µm.

  • Mobile Phase:

    • Mobile Phase A: Phosphate buffer (pH 2.8). To prepare, dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of water, add 1.0 mL of Triethylamine, and adjust the pH to 2.8 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient program should be optimized to ensure adequate separation of Erlotinib, the lactam impurity, and other potential impurities. A starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over a run time of 30-40 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 248 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Diluent: A mixture of water and methanol (50:50 v/v).

  • Standard Stock Solution of Erlotinib: Accurately weigh about 20 mg of Erlotinib Hydrochloride Reference Standard into a 100 mL volumetric flask. Add approximately 60 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 60 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to obtain a final concentration of approximately 20 µg/mL of Erlotinib and a desired concentration of the lactam impurity (e.g., 1 µg/mL).

  • Sample Solution: Weigh and powder a sufficient number of Erlotinib tablets. Transfer an amount of powder equivalent to 100 mg of Erlotinib into a 100 mL volumetric flask. Add about 60 mL of diluent, sonicate for 20 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm PVDF syringe filter. Further dilute this solution with the diluent to achieve a final concentration of approximately 100 µg/mL of Erlotinib.

4. System Suitability Inject the working standard solution six times into the HPLC system. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area of both Erlotinib and the lactam impurity is not more than 2.0%.

5. Method Validation The analytical method should be validated according to ICH guidelines, including the following parameters for the this compound:

  • Specificity: Demonstrate that the method is able to separate the lactam impurity from Erlotinib and other potential impurities and excipients.

  • Linearity: Analyze a series of solutions with varying concentrations of the lactam impurity to establish a linear relationship between peak area and concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the lactam impurity that can be reliably detected and quantified.

  • Accuracy: Perform recovery studies by spiking a known amount of the lactam impurity into the sample solution at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

6. Quantification Calculate the amount of this compound in the sample solution using the peak areas obtained from the chromatograms of the standard and sample solutions.

Data Presentation

The following table summarizes typical quantitative data for the analysis of Erlotinib and its impurities from various published methods. This data can be used as a reference for setting acceptance criteria for method validation.

ParameterErlotinibImpurity A (Lactam - Representative)Impurity BImpurity CReference
Retention Time (min) 26.334.7524.827.50
LOD (µg/mL) 0.040.020.030.01
LOQ (µg/mL) 0.120.050.100.03
Linearity Range (µg/mL) 88.32 - 132.48---[5]
Recovery (%) 99-102%---
Precision (%RSD) < 2.0%< 5.0%< 5.0%< 5.0%

Note: The data for "Impurity A" in the table is representative of a potential lactam impurity and is based on a general impurity analysis method. Specific validation for the this compound should be performed.

Conclusion

The RP-HPLC method described provides a robust and reliable approach for the quantification of the this compound in pharmaceutical formulations. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results, contributing to the overall quality control and safety of Erlotinib drug products. This application note serves as a comprehensive guide for researchers and professionals involved in the development and analysis of Erlotinib.

References

Application Notes & Protocols: A Stability-Indicating Assay for Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib (B232) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of various cancers, most notably non-small cell lung cancer and pancreatic cancer.[1][2] Ensuring the stability of Erlotinib in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating assay method is essential to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

This document provides a detailed application note and protocol for a validated stability-indicating assay method for Erlotinib using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methodologies are based on established and validated procedures and are designed to meet the standards set by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Signaling Pathway of Erlotinib

Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain. This action blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

Erlotinib_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR p-EGFR (Inactive) EGF EGF EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Caption: Erlotinib inhibits EGFR signaling.

Experimental Protocols

Method 1: Stability-Indicating RP-HPLC Method

This protocol outlines a robust RP-HPLC method for the determination of Erlotinib in the presence of its degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., Hibar C18, 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile.[3] The exact ratio should be optimized for system suitability. A common starting point is a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Injection Volume: 20 µL.[3]

  • Detection Wavelength: 245 nm or 290 nm.[3][6]

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Erlotinib reference standard in 100 mL of a suitable diluent (e.g., methanol (B129727) or mobile phase).

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard solution. For tablets, weigh and finely powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 100 mg of Erlotinib into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute 10 mL of this solution to 100 mL with the mobile phase.

3. Forced Degradation Studies Protocol:

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 60°C for 30 minutes.[7] Cool and neutralize with 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 60°C for 30 minutes.[7] Cool and neutralize with 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug powder to a temperature of 70°C for 48 hours.[7] Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of the drug (100 µg/mL) to UV light (254 nm) for 24 hours.[3]

Method 2: Stability-Indicating UPLC Method

This UPLC method offers a faster and more sensitive alternative for the analysis of Erlotinib.[8][9]

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 2.4, adjusted with orthophosphoric acid) and an organic modifier like acetonitrile.

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 1 µL.[8]

  • Detection Wavelength: 225 nm.[8]

  • Column Temperature: Ambient.

2. Preparation of Solutions:

Follow the same procedure as for the HPLC method, adapting the final concentrations as needed for the sensitivity of the UPLC system.

3. Forced Degradation Studies Protocol:

The same forced degradation conditions as described for the HPLC method can be applied.

Experimental Workflow

The general workflow for performing a stability-indicating assay for Erlotinib is illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Studies) A Weigh API or Formulation B Dissolve and Dilute A->B C Filter B->C I HPLC/UPLC Analysis C->I D Acid Hydrolysis D->I E Base Hydrolysis E->I F Oxidation F->I G Thermal G->I H Photolytic H->I J Data Acquisition and Processing I->J K Method Validation (Specificity, Linearity, Accuracy, Precision) J->K L Stability Assessment J->L

Caption: Workflow for Erlotinib stability assay.

Data Presentation

The following table summarizes typical degradation data for Erlotinib under various stress conditions as reported in the literature. The results demonstrate the stability-indicating nature of the described analytical methods, which can effectively separate the parent drug from its degradation products.

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 N HCl24 hours60°C~10%[3]
Base Hydrolysis 0.1 N NaOH24 hours60°C>30%[3]
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp.Degradation observed[3]
Neutral Hydrolysis Water24 hours60°C~4%[3]
Photolytic Degradation UV Light (254 nm)24 hoursRoom Temp.~6%[3]
Thermal Degradation Solid State48 hours70°CNo significant degradation[6]

Note: The extent of degradation can vary depending on the exact experimental conditions.

Method Validation

The described analytical methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are the primary means of demonstrating specificity.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.[3][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The provided RP-HPLC and UPLC methods are demonstrated to be simple, rapid, precise, and accurate for the determination of Erlotinib in bulk and pharmaceutical dosage forms. The forced degradation studies confirm the stability-indicating nature of these methods, making them suitable for routine quality control analysis and stability studies of Erlotinib. The successful separation of Erlotinib from its degradation products ensures that the reported concentration of the active ingredient is not overestimated.

References

Application Note: Forced Degradation Studies for the Generation of Erlotinib Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for conducting forced degradation studies on Erlotinib (B232) to intentionally generate and quantify the lactam impurity, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine. These studies are crucial for understanding the degradation pathways of Erlotinib and for the development and validation of stability-indicating analytical methods.

Introduction

Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] During its synthesis, storage, and administration, Erlotinib can degrade, forming various impurities that may impact its efficacy and safety. One critical degradation product is the Erlotinib lactam impurity. Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to elicit the formation of degradation products.[3] This allows for the identification of potential degradants, elucidation of degradation pathways, and the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

This application note details the experimental procedures for subjecting Erlotinib to hydrolytic, oxidative, thermal, and photolytic stress conditions to generate the lactam impurity.

Materials and Methods

2.1 Materials

  • Erlotinib Hydrochloride (API)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q)

  • Potassium Dihydrogen Orthophosphate

  • Triethylamine

  • Phosphoric Acid

  • Reference standard for this compound (if available)

2.2 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[5][6]

  • LC-MS/MS system for peak identification and characterization[3][4]

  • pH meter

  • Analytical balance

  • Forced-air oven

  • Photostability chamber

  • Water bath

Experimental Protocols

A general workflow for the forced degradation studies is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Erlotinib Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterize Impurities (LC-MS) hplc->characterize

Figure 1: Experimental workflow for forced degradation studies.

3.1 Preparation of Erlotinib Stock Solution

Prepare a stock solution of Erlotinib hydrochloride in a suitable solvent (e.g., a mixture of water and methanol, 50:50 v/v) to achieve a concentration of 1 mg/mL.

3.2 Acid Hydrolysis

  • To 1 mL of the Erlotinib stock solution, add 1 mL of 0.1 N HCl.

  • Keep the mixture at 60°C for 24 hours.[3]

  • After incubation, cool the solution to room temperature.

  • Neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

3.3 Base Hydrolysis

  • To 1 mL of the Erlotinib stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at 60°C for 24 hours.[3] More than 30% degradation has been observed under these conditions.[3]

  • After incubation, cool the solution to room temperature.

  • Neutralize the sample with an equivalent amount of 0.1 N HCl.

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

3.4 Oxidative Degradation

  • To 1 mL of the Erlotinib stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.[4][7]

  • After incubation, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.5 Thermal Degradation

  • Place the Erlotinib solid drug substance in a forced-air oven at a specified high temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

  • Alternatively, heat the Erlotinib stock solution at a specified temperature (e.g., 60°C) for 24 hours.

  • After exposure, allow the sample to cool to room temperature.

  • If a solid was used, dissolve it in the diluent. If a solution was used, it may be directly diluted.

  • Dilute to a suitable concentration for HPLC analysis.

3.6 Photolytic Degradation

  • Expose the Erlotinib stock solution to UV light (e.g., at 245 nm and 365 nm) for 24 hours in a photostability chamber.[3]

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Results and Discussion

The degradation of Erlotinib and the formation of the lactam impurity under various stress conditions can be monitored by a stability-indicating HPLC method. The chemical transformation of Erlotinib to its lactam impurity is depicted below.

G cluster_reaction Erlotinib to Lactam Impurity Transformation erlotinib Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine lactam Lactam Impurity N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine erlotinib->lactam Oxidative/Hydrolytic Stress

Figure 2: Chemical transformation of Erlotinib to its lactam impurity.

The results of the forced degradation studies should be summarized in a table for easy comparison. The following table presents example data based on typical degradation profiles.

Stress Condition% Erlotinib Degraded% Lactam Impurity FormedOther Major Degradants (%)
0.1 N HCl, 60°C, 24h~10%[3]To be determinedDP1, DP2
0.1 N NaOH, 60°C, 24h>30%[3]To be determinedDP3, DP4
3% H₂O₂, RT, 24h~9% (after 8h)[7]Significant formationDP5, DP6
Thermal (Solid), 105°C, 24hStable[4]Negligible-
Photolytic (UV), 24h~6%[3]To be determinedDP7
Neutral Hydrolysis, 60°C, 24h~4%[3]To be determined-

Note: The percentage of lactam impurity formed needs to be determined experimentally using a validated, stability-indicating HPLC method with a reference standard for the lactam impurity.

The lactam impurity, N-(3-ethynylphenyl)-6, 7-bis (2-methoxyethoxy)-2-oxy-quinazolin-4-amine, has been identified as a degradation product of Erlotinib.[4] The formation of this impurity is often observed under oxidative and hydrolytic stress conditions. The developed HPLC method should be able to separate the Erlotinib peak from the peaks of all degradation products, including the lactam impurity.[3] Peak purity analysis using a PDA detector and peak identification using LC-MS/MS are essential to confirm the identity of the degradants.

Conclusion

The forced degradation protocols described in this application note provide a framework for systematically investigating the degradation of Erlotinib and generating its lactam impurity. The results from these studies are invaluable for understanding the stability of Erlotinib, identifying potential degradation products, and developing robust, stability-indicating analytical methods. This information is critical for ensuring the quality, safety, and efficacy of Erlotinib drug products.

References

Application Note: Chromatographic Separation of Erlotinib from its Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chromatographic separation of the anti-cancer drug Erlotinib from its lactam impurity. Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor, can degrade or be contaminated with a lactam variant, which requires effective analytical separation for quality control and research purposes. This document outlines a reliable HPLC method, presents comparative data from various chromatographic conditions, and includes protocols for sample preparation and analysis. Additionally, it provides visual representations of the Erlotinib signaling pathway, the chemical structures of the analyte and its impurity, and a general experimental workflow.

Introduction

Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer.[1] Its mechanism of action involves the inhibition of the EGFR tyrosine kinase, which blocks downstream signaling pathways responsible for tumor cell proliferation and survival.[2] During the synthesis, storage, or under certain physiological conditions, Erlotinib can be converted to its lactam impurity. The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the drug product.[3]

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Erlotinib from its lactam impurity, often referred to as OSI-420.

Signaling Pathway of Erlotinib

Erlotinib targets the Epidermal Growth Factor Receptor (EGFR), a key component in signaling pathways that regulate cell growth and proliferation. By inhibiting EGFR, Erlotinib effectively blocks these downstream pathways, leading to reduced cancer cell activity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Ras Ras P->Ras Activates PI3K PI3K P->PI3K Activates Erlotinib Erlotinib Erlotinib->P Inhibits Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival

Caption: EGFR Signaling Pathway Inhibition by Erlotinib.

Chemical Structures

The lactam impurity is formed from the hydrolysis of the amine group on the quinazoline (B50416) ring of Erlotinib, resulting in a carbonyl group.

cluster_erlotinib Erlotinib cluster_lactam Erlotinib Lactam Impurity erlotinib lactam erlotinib->lactam Hydrolysis

Caption: Chemical Structures of Erlotinib and its Lactam Impurity.

Chromatographic Methods for Separation

Several HPLC and UPLC methods have been reported for the separation of Erlotinib and its impurities. The following tables summarize the key parameters from a selection of these methods.

Table 1: HPLC Method Parameters
ParameterMethod 1Method 2Method 3
Column Hibar C18 (250x4.6 mm, 5 µm)[4]Hypersil ODS C-18 (150 mm x 4.6 mm, 5 µm)Kromasil C18 (250 x 4.6 mm, 5µm)
Mobile Phase 10 mM Ammonium (B1175870) Formate (B1220265) (pH 4.0) : Acetonitrile[4]0.1% Orthophosphoric Acid : Acetonitrile (20:80)Phosphate Buffer (pH 2.80) : Acetonitrile
Elution Mode Isocratic[4]IsocraticGradient or Isocratic
Flow Rate 1.0 mL/min[4]1.0 mL/min1.2 mL/min
Detection (UV) 290 nm[4]245 nm248 nm
Injection Volume 20 µL[4]Not Specified10 µL
Column Temp. Not SpecifiedNot Specified50°C
Table 2: UPLC Method Parameters
ParameterMethod 1Method 2
Column Inertsil ODS-3 (100 mm × 2.1 mm, 2 µm)[5]BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)[6]
Mobile Phase 20 mM Potassium Phosphate (pH 2.5) : Acetonitrile (74:26)[5]Acetonitrile and 5 mM Ammonium Acetate[6]
Elution Mode Isocratic[5]Gradient[6]
Flow Rate 0.6 mL/min[5]0.7 mL/min[6]
Detection UV at 345 nm[5]Tandem Mass Spectrometry[6]
Run Time < 5 min[5]7 min[6]

Experimental Protocol: RP-HPLC Method

This protocol provides a detailed procedure for the separation of Erlotinib from its lactam impurity using a standard RP-HPLC system with UV detection.

Materials and Reagents
  • Erlotinib Hydrochloride Reference Standard

  • This compound (OSI-420) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (AR Grade)

  • Formic Acid (AR Grade)

  • Water (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase: Prepare a 10 mM solution of ammonium formate in water and adjust the pH to 4.0 with formic acid. Filter and degas. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for the specific column and system but a starting point of 60:40 (Aqueous:Acetonitrile) is recommended.

  • Diluent: A mixture of water and methanol (50:50 v/v) can be used as a diluent.

  • Standard Stock Solution of Erlotinib: Accurately weigh and dissolve an appropriate amount of Erlotinib hydrochloride reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution of Lactam Impurity: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing Erlotinib and the lactam impurity at a desired concentration (e.g., 10 µg/mL of Erlotinib and 1 µg/mL of the impurity) by diluting the stock solutions with the diluent.

  • Sample Solution: Accurately weigh and dissolve the sample containing Erlotinib in the diluent to achieve a target concentration of approximately 100 µg/mL of Erlotinib.

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 30°C

  • Detection Wavelength: 290 nm

System Suitability

Before sample analysis, perform system suitability tests by injecting the working standard solution at least five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak areas is less than 2.0%, and the resolution between the Erlotinib and lactam impurity peaks is greater than 2.0.

Analysis Procedure

Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Record the chromatograms and identify the peaks based on the retention times obtained from the standard solution. Calculate the amount of the lactam impurity in the sample.

Experimental Workflow

The following diagram outlines the general workflow for the chromatographic analysis of Erlotinib and its lactam impurity.

Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep Instrument_Setup HPLC Instrument Setup (Column, Mobile Phase, etc.) Sample_Prep->Instrument_Setup System_Suitability System Suitability Test Instrument_Setup->System_Suitability Analysis Inject Blank, Standard, and Sample Solutions System_Suitability->Analysis If Passed Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing and Peak Integration Data_Acquisition->Data_Processing Quantification Quantification of Impurity Data_Processing->Quantification Report Generate Report Quantification->Report End End Report->End

References

Application Note: Characterization of Erlotinib Degradation Products Using LC-MS/TOF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of degradation products of Erlotinib (B232) using Liquid Chromatography-Mass Spectrometry/Time-of-Flight (LC-MS/TOF). Erlotinib, a tyrosine kinase inhibitor, is susceptible to degradation under various stress conditions.[1][2][3] Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the forced degradation procedures, the LC-MS/TOF analytical method, and the characterization of the resulting degradation products.

Introduction

Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer and pancreatic cancer.[4][5] Stability testing of active pharmaceutical ingredients (APIs) like Erlotinib is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). Forced degradation studies help to identify potential degradation products that may arise during storage and handling, and to develop stability-indicating analytical methods.[1][2] This application note describes a robust LC-MS/TOF method for the separation, identification, and characterization of Erlotinib and its degradation products.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies were conducted on Erlotinib hydrochloride to induce the formation of degradation products under various stress conditions as recommended by ICH guideline Q1A (R2).[1][2][6]

a. Acidic Hydrolysis:

  • Dissolve 1 mg of Erlotinib HCl in 1 mL of 1 N HCl.

  • Heat the solution at 80°C for 4 hours.[1]

  • Cool the solution to room temperature and neutralize with an equivalent amount of 1 N NaOH.

b. Basic Hydrolysis:

  • Dissolve 1 mg of Erlotinib HCl in 1 mL of 1 N NaOH.

  • Heat the solution at 80°C for 6 hours.[1]

  • Cool the solution to room temperature and neutralize with an equivalent amount of 1 N HCl.

c. Neutral Hydrolysis:

  • Dissolve 1 mg of Erlotinib HCl in 1 mL of water.

  • Heat the solution at 80°C for 12 hours.[1]

d. Oxidative Degradation:

  • Dissolve 1 mg of Erlotinib HCl in 1 mL of 30% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.[1]

e. Photolytic Degradation:

  • Expose a solution of Erlotinib HCl (1 mg/mL in methanol) to direct sunlight for a specified duration.

  • Simultaneously, expose solid Erlotinib HCl to the same light conditions.

f. Thermal Degradation:

  • Keep solid Erlotinib HCl in an oven at a specified high temperature.

Note: The drug has been found to be susceptible to degradation under acidic, basic, and photolytic conditions, while it remains stable under neutral, oxidative, and thermal stress.[1][2]

LC-MS/TOF Analysis

A mixture of the stressed samples is subjected to LC-MS/TOF analysis to separate and identify the degradation products.

a. Chromatographic Conditions:

  • Column: Kromasil® C18 (150 mm × 4.6 mm, 5 µm)[1][2]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) buffer (pH adjusted to 3.5 with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient program is employed for optimal separation.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

b. Mass Spectrometry Conditions:

  • Mass Spectrometer: Time-of-Flight (TOF) Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Mass Range: m/z 100–1000[1]

  • Capillary Voltage: 4000 V

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Gas Temperature: 325°C

  • Drying Gas Flow: 5 L/min

  • Nebulizer Pressure: 30 psig

Data Presentation

The accurate mass data obtained from the LC-MS/TOF analysis is crucial for the identification and structural elucidation of the degradation products. The following tables summarize the key quantitative data for Erlotinib and its identified degradation products.

Table 1: Mass Spectrometric Data of Erlotinib and its Major Fragments

CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Major Fragment Ions (m/z)
Erlotinib (ERLO)C₂₂H₂₃N₃O₄394.1761394.1822336.1352, 304.1068, 278.0914, 250.0972, 212.2350[1][5]

Table 2: Summary of Identified Erlotinib Degradation Products

Degradation Product (DP)Stress ConditionMolecular FormulaObserved m/z [M+H]⁺Proposed Structure
DP-IAcidic, Basic HydrolysisC₁₅H₁₇N₃O₄280.12896-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine[1][2]
DP-IIAcidic, Basic, PhotolyticC₁₅H₁₉N₃O₄294.14526,7-bis(2-methoxyethoxy)quinazolin-4-amine[1][2]
DP-IIIPhotolyticC₂₂H₂₃N₃O₅Not specifiedN-(3-ethynylphenyl)-6, 7-bis (2-methoxyethoxy)-2-oxy-quinazolin-4-amine[1][2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis Stressed_Sample Stressed Sample Mixture Acid->Stressed_Sample Base Basic Hydrolysis Base->Stressed_Sample Photo Photolytic Stress Photo->Stressed_Sample Oxidative Oxidative Stress Oxidative->Stressed_Sample Thermal Thermal Stress Thermal->Stressed_Sample LC_Separation LC Separation (C18 Column) MS_Detection MS/TOF Detection (Positive ESI) LC_Separation->MS_Detection Elution Data_Analysis Data Analysis & Structural Elucidation MS_Detection->Data_Analysis Mass Spectra Degradation_Products Characterized Degradation Products Data_Analysis->Degradation_Products Identification Erlotinib Erlotinib API Erlotinib->Acid Stress Conditions Erlotinib->Base Stress Conditions Erlotinib->Photo Stress Conditions Erlotinib->Oxidative Stress Conditions Erlotinib->Thermal Stress Conditions Stressed_Sample->LC_Separation Injection

Caption: Experimental workflow for the characterization of Erlotinib degradation products.

Erlotinib Degradation Pathway

degradation_pathway cluster_products Degradation Products Erlotinib Erlotinib (m/z 394.1822) DP1 DP-I (m/z 280.1289) 6-(2-hydroxyethoxy)-7-(2-methoxyethoxy) quinazolin-4-amine Erlotinib->DP1 Acid/Base Hydrolysis DP2 DP-II (m/z 294.1452) 6,7-bis(2-methoxyethoxy) quinazolin-4-amine Erlotinib->DP2 Acid/Base/Photolytic Degradation DP3 DP-III N-(3-ethynylphenyl)-6, 7-bis (2-methoxyethoxy)-2-oxy-quinazolin-4-amine Erlotinib->DP3 Photolytic Degradation

Caption: Simplified degradation pathway of Erlotinib under various stress conditions.

Conclusion

This application note provides a comprehensive framework for the characterization of Erlotinib degradation products using LC-MS/TOF. The detailed protocols for forced degradation and LC-MS/TOF analysis, along with the tabulated mass spectral data, serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The provided workflows and degradation pathway diagrams offer a clear visual representation of the experimental process and outcomes. This methodology can be adapted for the stability testing and quality control of Erlotinib in various pharmaceutical formulations.

References

Application Note and Protocol for the Trace Level Quantification of Genotoxic Impurities in Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erlotinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of ensuring its safety and efficacy. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are considered a potential cancer risk to humans. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines, including the M7 guideline, which recommends a Threshold of Toxicological Concern (TTC) for most genotoxic impurities at 1.5 µ g/day .[1] This necessitates the development of highly sensitive and specific analytical methods for the detection and quantification of GTIs at trace levels in the Erlotinib drug substance.

This application note provides a detailed protocol for the trace level quantification of known and potential genotoxic impurities in Erlotinib, focusing on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Potential Genotoxic Impurities in Erlotinib

Based on the known synthetic routes of Erlotinib, several potential genotoxic impurities could be present in the final drug substance. The synthesis of Erlotinib often involves reactive intermediates and reagents that are themselves genotoxic or can lead to the formation of genotoxic byproducts.

Two specifically identified potential genotoxic impurities in the synthesis of Erlotinib are:

  • ERL ethyl ester: ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

  • ERL nitro compound: ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate[2][3]

Other potential genotoxic impurities, based on the reagents used in common synthetic pathways, may include:

  • Alkylating agents: Residuals of reagents like 1-bromo-2-methoxyethane.

  • Aromatic amines: Unreacted starting materials or byproducts from reagents like 3-ethynylaniline.

  • Residuals from chlorination steps: Reagents like phosphorus oxychloride (POCl3) can lead to the formation of reactive impurities.

Experimental Protocol: LC-MS/MS Method for ERL Ethyl Ester and ERL Nitro Compound

This protocol details a validated LC-MS/MS method for the simultaneous quantification of ERL ethyl ester and ERL nitro compound in Erlotinib hydrochloride drug substance.[2][3]

1. Materials and Reagents

  • Erlotinib Hydrochloride API

  • ERL ethyl ester reference standard

  • ERL nitro compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Methanol (HPLC grade)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

3. Chromatographic Conditions

ParameterValue
Column Purosphere STAR RP-18e (100 mm x 4.6 mm, 3.0 µm)[2]
Mobile Phase 0.1% Formic acid in water : Acetonitrile (42:58 v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C[2]
Injection Volume 10 µL
Run Time Short, sufficient to elute both impurities and the API

4. Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transitions To be optimized for ERL ethyl ester and ERL nitro compound

5. Preparation of Solutions

  • Diluent: Methanol and water (50:50 v/v).[2]

  • Standard Stock Solution: Prepare individual stock solutions of ERL ethyl ester and ERL nitro compound in the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover a concentration range from the Limit of Quantification (LOQ) to approximately 150% of the target concentration (e.g., 1 ppm to 15 ppm).[2]

  • Sample Solution: Accurately weigh and dissolve the Erlotinib HCl API in the diluent to achieve a final concentration of 10 mg/mL.

6. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[4] The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following tables summarize the validation results for the LC-MS/MS method for the quantification of ERL ethyl ester and ERL nitro compound in Erlotinib.

Table 1: Linearity, LOD, and LOQ

ImpurityLinearity Range (ppm)Correlation Coefficient (r²)LOD (ppm)LOQ (ppm)
ERL ethyl ester1 - 15> 0.99~0.31
ERL nitro compound1 - 15> 0.99~0.31

Table 2: Accuracy (Recovery)

ImpuritySpiked LevelRecovery (%)
ERL ethyl esterLOQ90 - 110
50%90 - 110
100%90 - 110
150%90 - 110
ERL nitro compoundLOQ90 - 110
50%90 - 110
100%90 - 110
150%90 - 110

Table 3: Precision (%RSD)

ImpurityRepeatability (%RSD)Intermediate Precision (%RSD)
ERL ethyl ester< 10< 10
ERL nitro compound< 10< 10

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification api Erlotinib API sample_sol Sample Solution api->sample_sol Dissolve to 10 mg/mL ref_std Reference Standards (ERL ethyl ester, ERL nitro compound) stock_sol stock_sol ref_std->stock_sol Prepare Stock Solutions diluent Diluent (Methanol:Water 50:50) lc_system HPLC System (Purosphere STAR RP-18e column) sample_sol->lc_system working_std Working Standard Solutions stock_sol->working_std Prepare Working Standards (LOQ to 150%) working_std->lc_system ms_system Tandem Mass Spectrometer (ESI+, MRM mode) lc_system->ms_system Chromatographic Separation chromatograms Obtain Chromatograms (MRM transitions) ms_system->chromatograms calibration Generate Calibration Curve (from Working Standards) chromatograms->calibration quantification Quantify Impurities in Sample Solution chromatograms->quantification calibration->quantification final_report Final Report quantification->final_report Report Results (ppm)

References

Troubleshooting & Optimization

Optimization of mobile phase for Erlotinib impurity profiling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase conditions in the analysis of Erlotinib (B232) and its impurities by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the impurity profiling of Erlotinib.

Issue 1: Poor Resolution Between Erlotinib and Impurity Peaks

Poor resolution can be caused by several factors, including an inappropriate mobile phase composition, incorrect pH, or a suboptimal gradient program.

Solutions:

  • Adjust Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical for achieving adequate separation.

  • Optimize Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Erlotinib and its impurities.

    • Acidic pH is commonly employed, with values ranging from 2.8 to 4.5.[1][2][5] Adjusting the pH within this range can alter the ionization state of the analytes and improve separation.

  • Implement or Modify a Gradient Program: A gradient elution, where the mobile phase composition changes over time, is often necessary to resolve complex mixtures of impurities with varying polarities.[2] If you are using an isocratic method and observing poor resolution, switching to a gradient may be beneficial. If you are already using a gradient, adjusting the slope or duration of the gradient can improve the separation of closely eluting peaks.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution cluster_isocratic Isocratic Method Troubleshooting cluster_gradient Gradient Method Troubleshooting start Poor Resolution Observed check_method Isocratic or Gradient Method? start->check_method isocratic Isocratic check_method->isocratic Isocratic gradient Gradient check_method->gradient Gradient isocratic_options Options gradient_options Options adjust_ratio Adjust Organic:Aqueous Ratio isocratic_options->adjust_ratio change_organic Change Organic Modifier (e.g., ACN to MeOH) isocratic_options->change_organic adjust_ph Adjust Mobile Phase pH isocratic_options->adjust_ph switch_to_gradient Switch to Gradient Method isocratic_options->switch_to_gradient end_node Resolution Improved adjust_ratio->end_node change_organic->end_node adjust_ph->end_node switch_to_gradient->end_node adjust_gradient_slope Adjust Gradient Slope gradient_options->adjust_gradient_slope adjust_initial_final Modify Initial/Final %B gradient_options->adjust_initial_final change_buffer Change Buffer Type gradient_options->change_buffer adjust_gradient_slope->end_node adjust_initial_final->end_node change_buffer->end_node

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing or Asymmetrical Peaks

Peak tailing can result from secondary interactions between the analyte and the stationary phase, an inappropriate mobile phase pH, or column overload.

Solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of Erlotinib and its impurities, which can minimize secondary interactions with the silica-based stationary phase.

  • Use a Mobile Phase Additive: Small amounts of additives like triethylamine (B128534) (TEA) can be added to the mobile phase to mask active silanol (B1196071) groups on the column packing material, reducing peak tailing for basic compounds.[3]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Ensure Column Equilibration: Adequately equilibrate the column with the mobile phase before each injection to ensure a stable chromatographic environment.

Issue 3: Inconsistent Retention Times

Fluctuations in retention times can be caused by an unstable mobile phase, temperature variations, or issues with the HPLC system.

Solutions:

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation, which can affect the pump's performance and lead to retention time shifts.

  • Control Column Temperature: Use a column oven to maintain a constant temperature.[2][5] Even small fluctuations in ambient temperature can affect retention times.

  • System Check: Verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition in Erlotinib impurity profiling?

A common starting point is a gradient elution using a C18 column with a mobile phase consisting of an acidic aqueous buffer and acetonitrile.[2] For example, a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) is a versatile choice.[2] Another option is a phosphate buffer at a pH of around 2.8 to 4.5.[5]

Q2: How does the choice of organic modifier affect the separation?

Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol. If you are not achieving the desired separation with one, it is often worthwhile to try the other.

Q3: What is the importance of pH in the mobile phase for Erlotinib analysis?

Erlotinib is a basic compound. The pH of the mobile phase will affect its degree of ionization. At a low pH (e.g., below its pKa), it will be protonated and may exhibit better retention on a reversed-phase column and improved peak shape. The pH can also differentially affect the retention of various impurities, thus enabling their separation.

Q4: When should I use an isocratic method versus a gradient method?

An isocratic method (constant mobile phase composition) is simpler and can be sufficient if the impurities have similar polarities to Erlotinib.[1][6] However, for analyzing a wider range of impurities with different polarities, a gradient method (where the mobile phase composition changes over time) is generally required to achieve adequate resolution for all peaks within a reasonable analysis time.[2]

Q5: How can I confirm the identity of the impurity peaks?

While retention time can provide an initial indication, it is not a definitive identification. Mass spectrometry (LC-MS) is a powerful technique for identifying impurities by providing molecular weight information.[1][7] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and light, can also help in identifying potential degradation products.[1][8]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for developing and validating an HPLC method for Erlotinib impurity profiling.

Experimental_Workflow cluster_method_dev Method Development Phase cluster_method_val Method Validation Phase (ICH Guidelines) start Define Analytical Target Profile method_dev Method Development start->method_dev col_select Column Selection (e.g., C18) method_dev->col_select method_val Method Validation specificity Specificity method_val->specificity routine_analysis Routine Analysis mp_select Mobile Phase Selection (Buffer, Organic Modifier, pH) col_select->mp_select gradient_opt Gradient/Isocratic Optimization mp_select->gradient_opt detection_opt Detection Wavelength Optimization gradient_opt->detection_opt detection_opt->method_val linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->routine_analysis

Caption: General workflow for HPLC method development and validation.

Example HPLC Method Parameters

The following tables summarize various reported HPLC conditions for Erlotinib impurity analysis, providing a comparative overview.

Table 1: Mobile Phase Compositions

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Elution ModeReference
pH 2.8 Phosphate BufferAcetonitrileGradient
10 mM Ammonium Formate (pH 4.0)AcetonitrileIsocratic[1]
0.1% Formic Acid in WaterAcetonitrileNot Specified[2]
0.01 M NaH2PO4 Buffer (pH 4.5)Mixture of NaH2PO4 buffer and Methanol (20:80)Gradient[2]
1% Ammonium AcetateAcetonitrileNot Specified[4]
Water with 0.1% TriethylamineMethanolIsocratic (50:50)[3]
0.1% Formic Acid in WaterAcetonitrileIsocratic (50:50)[9]
0.02 M Potassium Dihydrogen Phosphate (pH 4.5)AcetonitrileIsocratic (50:50)[5]
0.1% Orthophosphoric Acid (pH 4.0)AcetonitrileIsocratic (20:80)[6]

Table 2: Chromatographic Conditions

ColumnFlow Rate (mL/min)Column Temp. (°C)Detection Wavelength (nm)Reference
Kromasil C18 (250 x 4.6 mm, 5µm)1.250248
Hibar C18 (250 x 4.6 mm, 5 µm)1.0Not Specified290[1]
Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)1.030Not Specified[2]
Shim-pack GIST C18Not SpecifiedNot Specified251[2]
Inerstsil ODS-3V (C18)1.030254[4]
Eclipse plus C181.0Not SpecifiedNot Specified[3]
Inertsil (150 x 4.6 mm, 3.5µ)1.0Not Specified236[9]
C18 (150mm x 4.6mm, 5.0µm)1.030248[5]
Hypersil ODS C-18 (150 mm x 4.6 mm, 5 µm)1.0Not Specified245[6]

References

Navigating Erlotinib Synthesis: A Technical Guide to Minimizing Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is paramount. In the synthesis of Erlotinib, a potent tyrosine kinase inhibitor, the formation of impurities can compromise the final product's quality, safety, and efficacy. One such critical impurity is the Erlotinib lactam, scientifically known as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize the formation of this impurity during your synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the Erlotinib lactam impurity and what is its chemical structure?

A1: The this compound, also referred to as Erlotinib Impurity D or USP Related Compound D, is not a degradation product but a key intermediate in the synthesis of Erlotinib. Its chemical name is 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. The presence of this compound in the final Erlotinib product typically indicates an incomplete reaction or carry-over from a previous synthetic step.

Chemical Structure of this compound:

  • CAS Number: 179688-29-0

  • Molecular Formula: C₁₄H₁₈N₂O₅

  • Molecular Weight: 294.31 g/mol

Q2: At which stage of Erlotinib synthesis is the lactam impurity formed?

A2: The lactam impurity, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is intentionally synthesized as a precursor to Erlotinib. It is typically formed by the cyclization of an appropriately substituted anthranilate derivative. The subsequent step involves the conversion of this quinazolinone to a 4-chloroquinazoline (B184009) intermediate, which is then reacted with 3-ethynylaniline (B136080) to yield Erlotinib.

Q3: Why is it crucial to control the levels of the lactam impurity in the final Erlotinib product?

A3: Controlling impurity levels in any API is a critical aspect of pharmaceutical development and manufacturing. The presence of unreacted intermediates like the lactam impurity can:

  • Reduce the overall yield and purity of the final Erlotinib product.

  • Potentially impact the safety and efficacy profile of the drug.

  • Lead to challenges in meeting the stringent purity requirements set by regulatory agencies such as the FDA and EMA.

Troubleshooting Guide: Reducing Lactam Impurity Formation

This guide provides specific troubleshooting strategies to minimize the persistence of the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one impurity in your Erlotinib synthesis.

IssuePotential CauseRecommended Action
High levels of lactam impurity in the final product Incomplete chlorination of the quinazolinone intermediate.Optimize the chlorination reaction conditions. This includes adjusting the temperature, reaction time, and the molar ratio of the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride). Ensure anhydrous conditions, as moisture can quench the chlorinating agent.
Inefficient coupling reaction with 3-ethynylaniline.Enhance the efficiency of the final coupling step. This can be achieved by optimizing the reaction temperature, duration, and the base used. The choice of solvent can also significantly impact the reaction outcome. Consider using a high-boiling point solvent to ensure the reaction goes to completion.
Inadequate purification of the final product.Employ robust purification techniques. Recrystallization from a suitable solvent system is often effective in removing unreacted intermediates. Column chromatography can also be used for more challenging separations.
Inconsistent results in lactam impurity levels between batches Variability in the quality of starting materials or reagents.Ensure the use of high-purity starting materials and reagents. Perform quality control checks on incoming materials to ensure consistency.
Poor control over reaction parameters.Implement strict process controls for all critical parameters, including temperature, pressure, and stirring speed. Utilize automated reaction systems for better reproducibility.

Experimental Protocols

Protocol 1: Optimized Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

This protocol describes an optimized method for the conversion of the lactam intermediate to the corresponding 4-chloroquinazoline, a crucial step for minimizing the carry-over of the lactam impurity.

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Toluene (B28343) or another suitable high-boiling point aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent).

  • Add anhydrous toluene to form a slurry.

  • Slowly add thionyl chloride (2-3 equivalents) or phosphorus oxychloride (1.5-2.5 equivalents) to the slurry at room temperature.

  • Heat the reaction mixture to reflux (typically 110-120°C for toluene) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

  • Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851).

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Enhanced Purity Final Coupling Step

This protocol focuses on driving the final SNAr reaction to completion to minimize unreacted 4-chloroquinazoline and, consequently, any upstream lactam impurity.

Materials:

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • 3-Ethynylaniline

  • Isopropanol (B130326) or another suitable protic solvent

  • A suitable base (e.g., pyridine, N,N-diisopropylethylamine)

Procedure:

  • Dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) and 3-ethynylaniline (1.1-1.5 equivalents) in isopropanol in a reaction flask.

  • Add the base (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or HPLC to ensure the complete consumption of the 4-chloroquinazoline.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid, wash with cold isopropanol, and then with a non-polar solvent like hexane (B92381) to remove any remaining impurities.

  • Dry the product under vacuum to obtain Erlotinib.

  • Further purification can be achieved by recrystallization from a suitable solvent system if required.

Visualizing the Synthesis and Impurity Formation

The following diagrams illustrate the key steps in Erlotinib synthesis and the point at which the lactam impurity can be carried over.

Erlotinib_Synthesis_Workflow A Substituted Anthranilate B Cyclization A->B C 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Lactam Intermediate) B->C D Chlorination C->D H Lactam Impurity in Final Product C->H Carry-over E 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline D->E F Coupling with 3-Ethynylaniline E->F G Erlotinib F->G

Caption: Workflow of Erlotinib synthesis highlighting the lactam intermediate.

Troubleshooting_Logic Start High Lactam Impurity Detected Check_Chlorination Review Chlorination Step Start->Check_Chlorination Check_Coupling Review Coupling Step Start->Check_Coupling Check_Purification Review Purification Method Start->Check_Purification Optimize_Chlorination Optimize Temp, Time, Reagent Ratio Check_Chlorination->Optimize_Chlorination Optimize_Coupling Optimize Temp, Time, Base, Solvent Check_Coupling->Optimize_Coupling Improve_Purification Recrystallization or Chromatography Check_Purification->Improve_Purification End Lactam Impurity Reduced Optimize_Chlorination->End Optimize_Coupling->End Improve_Purification->End

Caption: Troubleshooting logic for reducing this compound.

By implementing these optimized protocols and troubleshooting strategies, researchers and drug development professionals can effectively control and minimize the presence of the this compound, leading to a higher quality and purer final product.

Minimizing on-column degradation of Erlotinib during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Erlotinib (B232) during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Erlotinib?

A1: Erlotinib is susceptible to degradation under several conditions. The most common degradation pathways include hydrolysis under acidic and basic conditions, oxidation, and photolysis.[1][2][3][4][5] Under forced degradation studies, Erlotinib has shown significant degradation in the presence of acids, bases, and oxidizing agents.[4][5] It is relatively stable under neutral, thermal, and photolytic stress conditions.[3][5]

Q2: Why am I observing peak tailing for Erlotinib in my chromatogram?

A2: Peak tailing for Erlotinib, a basic compound, is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[6] At a typical mobile phase pH (around 3-4), the basic nitrogen atoms in Erlotinib can be protonated and interact with ionized silanols, leading to poor peak shape. Other potential causes include column contamination or overload.

Q3: Can metal ions in my HPLC system affect the analysis of Erlotinib?

A3: Yes, metal ions can significantly impact the analysis of metal-sensitive compounds like Erlotinib. Erlotinib has potential metal-chelating properties, and interactions with metal ions (e.g., from stainless steel components like frits, tubing, and column hardware) can lead to peak tailing, loss of recovery, and even on-column degradation.[7][8]

Q4: What is a "bio-inert" or "metal-free" HPLC system, and should I use one for Erlotinib analysis?

A4: A bio-inert or metal-free HPLC system utilizes components made from materials like PEEK (polyether ether ketone) or has stainless steel parts with a special inert coating to minimize interactions between the analyte and metal surfaces.[9][10] Using a bio-inert system is highly recommended for the analysis of sensitive compounds like Erlotinib to improve peak shape, recovery, and reduce the risk of on-column degradation.[9]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks or Loss of Erlotinib Peak Area

This issue may indicate on-column degradation of Erlotinib. The following troubleshooting steps can help identify and mitigate the problem.

Potential Causes and Solutions

Potential Cause Recommended Solution Explanation
Interaction with Metal Components 1. System Passivation: Flush the HPLC system with a passivating agent like nitric acid or a chelating agent like EDTA to remove metal ions.[7][8][11][12][13] Always follow the instrument manufacturer's guidelines for passivation. 2. Use of Bio-Inert Hardware: If possible, use a bio-inert HPLC system with PEEK or coated stainless steel components.[9][10] 3. Mobile Phase Additives: Add a chelating agent, such as 0.05% EDTA, to the mobile phase to sequester metal ions that may be present.[8]Metal ions can catalyze the degradation of Erlotinib. Passivation removes these ions, and bio-inert hardware prevents their introduction. Chelating agents in the mobile phase bind to metal ions, preventing them from interacting with the analyte.
Active Silanol Groups on the Column 1. Use a High-Purity, End-Capped Column: Select a modern, high-purity silica (B1680970) column with robust end-capping to minimize the number of free silanol groups. 2. Optimize Mobile Phase pH: Maintain a mobile phase pH between 3 and 4. This ensures the protonation of Erlotinib while minimizing the ionization of residual silanol groups.[4][14][15] 3. Use a Mobile Phase Additive: Incorporate a competing base, like triethylamine (B128534) (TEA), at a low concentration (e.g., 0.1%) in the mobile phase to mask the active silanol sites.[16]Free silanol groups on the column packing can act as active sites for adsorption and degradation of basic compounds like Erlotinib.
Mobile Phase Composition 1. Use Freshly Prepared Mobile Phase: Always use freshly prepared and degassed mobile phases to avoid the formation of reactive species. 2. Avoid Aggressive Solvents: If possible, avoid using harsh mobile phase conditions (e.g., very low or high pH) that could accelerate degradation.The stability of Erlotinib can be compromised by the composition and age of the mobile phase.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Stable Erlotinib Analysis

This protocol is designed to minimize on-column degradation and ensure robust and reproducible analysis of Erlotinib.

Parameter Recommendation
Column High-purity, end-capped C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) or a bio-inert column.
Mobile Phase A: 10 mM Ammonium Formate buffer, pH 4.0 (adjusted with formic acid) B: Acetonitrile[4]
Gradient Isocratic or a shallow gradient depending on the sample complexity. A typical starting point is 62:38 (A:B).[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[14]
Injection Volume 10 µL
Detector UV at 246 nm[17]
System Preparation Before analysis, it is recommended to passivate the HPLC system, especially if a standard stainless steel system is used.
Protocol 2: System Passivation Procedure

This is a general guideline for system passivation. Always consult your HPLC instrument manual for specific instructions and compatible reagents.

  • Disconnect the Column: Replace the analytical column with a union.

  • Rinse with HPLC-grade Water: Flush the system with water for at least 30 minutes.

  • Passivation Solution: Flush the system with 1 M Nitric Acid for 60 minutes. Caution: Nitric acid is corrosive.

  • Rinse with HPLC-grade Water: Flush the system with water until the eluent is neutral (check with pH paper).

  • Rinse with Isopropanol (B130326): Flush the system with isopropanol for 30 minutes.

  • Equilibrate with Mobile Phase: Flush the system with the initial mobile phase until the baseline is stable.

Visualizations

Erlotinib Signaling Pathway

Erlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP ATP ATP->EGFR Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Erlotinib inhibits EGFR signaling pathways.

Troubleshooting Workflow for On-Column Degradation

Troubleshooting_Workflow Start Observe Unexpected Peaks or Loss of Erlotinib Peak Area CheckSystem Check System Suitability (Peak Shape, Retention Time) Start->CheckSystem SystemOK System Suitability OK? CheckSystem->SystemOK InvestigateDegradation Investigate On-Column Degradation SystemOK->InvestigateDegradation Yes ConsultExpert Consult Technical Support SystemOK->ConsultExpert No CheckHardware Evaluate HPLC Hardware InvestigateDegradation->CheckHardware UseBioInert Use Bio-Inert System/Column CheckHardware->UseBioInert Passivate Passivate Standard System CheckHardware->Passivate HardwareOK Hardware Addressed? UseBioInert->HardwareOK Passivate->HardwareOK CheckMobilePhase Evaluate Mobile Phase HardwareOK->CheckMobilePhase Yes HardwareOK->ConsultExpert No OptimizepH Optimize pH (3-4) CheckMobilePhase->OptimizepH AddChelator Add Chelating Agent (e.g., EDTA) CheckMobilePhase->AddChelator MobilePhaseOK Mobile Phase Optimized? OptimizepH->MobilePhaseOK AddChelator->MobilePhaseOK CheckColumn Evaluate Column Chemistry MobilePhaseOK->CheckColumn Yes MobilePhaseOK->ConsultExpert No UseEndcapped Use High-Purity, End-Capped Column CheckColumn->UseEndcapped ColumnOK Column Suitable? UseEndcapped->ColumnOK ProblemSolved Problem Resolved ColumnOK->ProblemSolved Yes ColumnOK->ConsultExpert No

Caption: Workflow for troubleshooting on-column degradation.

References

Instability of Erlotinib lactam impurity in different solvent systems.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erlotinib. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Erlotinib and the formation of its lactam impurity in various solvent systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a new peak in my HPLC analysis of an Erlotinib sample. Could it be the lactam impurity?

A1: It is possible. The Erlotinib lactam impurity, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine, is a known degradation product.[1] Its formation is particularly favored under hydrolytic stress conditions, such as in acidic or basic solutions.[1][2][3] To confirm the identity of the new peak, you can:

  • LC-MS/MS Analysis: Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the molecular mass of the impurity.[2]

  • Spiking Study: If you have a reference standard for the this compound, spike your sample with a small amount of the standard and observe if the peak area of interest increases.

  • Forced Degradation: Subject a pure Erlotinib sample to acidic or basic conditions (e.g., 0.1 N HCl or 0.1 N NaOH) and monitor the formation of the impurity peak, comparing its retention time to the unknown peak in your sample.[2]

Q2: My Erlotinib sample shows significant degradation after being dissolved in a solvent for an extended period. What could be the cause?

A2: Erlotinib is susceptible to degradation under several conditions. The stability of your sample can be affected by:

  • pH of the Solvent System: Erlotinib degrades in both acidic and basic aqueous solutions.[2][3][4] If your solvent contains acidic or basic components, or if the pH has shifted over time, this could accelerate degradation.

  • Photostability: Exposure to UV light can cause degradation of Erlotinib.[2] It is recommended to protect Erlotinib solutions from light.

  • Oxidative Stress: While generally more stable under oxidative conditions compared to hydrolytic stress, some degradation can occur in the presence of oxidizing agents.[4]

  • Solvent Purity: Impurities in the solvent could potentially react with Erlotinib and cause degradation.

To troubleshoot, consider preparing fresh solutions, using high-purity solvents, and storing solutions protected from light and at an appropriate temperature.

Q3: What are the best practices for preparing and storing Erlotinib stock solutions to minimize the formation of the lactam impurity?

A3: To maintain the integrity of your Erlotinib stock solutions, follow these best practices:

  • Solvent Selection: For short-term use, solvents like DMSO, methanol (B129727), and acetonitrile (B52724) are commonly used.[1][4] However, for long-term storage, the stability in these solvents should be verified. Based on forced degradation studies, neutral aqueous solutions are relatively stable.[2]

  • pH Control: If using aqueous-based systems, ensure the pH is maintained at a neutral level.

  • Protection from Light: Store stock solutions in amber vials or wrapped in aluminum foil to prevent photolytic degradation.[2]

  • Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down potential degradation reactions.

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: I am developing a stability-indicating method for Erlotinib. What stress conditions should I consider?

A4: According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should be conducted to demonstrate the specificity of your analytical method. For Erlotinib, the following stress conditions are recommended:

  • Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C.[2]

  • Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C.[2]

  • Oxidative Degradation: e.g., 3% H2O2 at room temperature.[2][4]

  • Thermal Degradation: e.g., heating the solid drug or a solution.

  • Photolytic Degradation: e.g., exposing the drug solution to UV light.[2]

Your analytical method should be able to separate the intact Erlotinib from all degradation products formed under these conditions.

Data on Erlotinib Degradation

The following table summarizes the degradation of Erlotinib under various stress conditions based on published studies. Note that while the lactam impurity is a known product of hydrolysis, these studies report the overall percentage of Erlotinib degradation.

Stress ConditionSolvent/ReagentDurationTemperature% Degradation of ErlotinibDegradation Products DetectedReference
Acid Hydrolysis0.1 N HCl24 hours60°C~10%Yes[2]
Basic Hydrolysis0.1 N NaOH24 hours60°C>30%Yes[2]
Neutral HydrolysisWater24 hours60°C~4%Yes[2]
Oxidative Degradation3% H₂O₂24 hoursRoom Temp~9% (after 8h)8[4]
Photolytic DegradationSolution24 hoursUV light~6%6[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Erlotinib

This protocol outlines a general procedure for conducting forced degradation studies on Erlotinib to investigate its stability and the formation of degradation products, including the lactam impurity.

Materials:

  • Erlotinib Hydrochloride

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Water

  • HPLC-grade Methanol or Acetonitrile

  • Volumetric flasks

  • pH meter

  • Water bath or oven

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Erlotinib in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the Erlotinib stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.

    • Heat the solution at 60°C for 24 hours.[2]

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to the final concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the Erlotinib stock solution and dilute with 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Heat the solution at 60°C for 24 hours.[2]

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase to the final concentration for HPLC analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add an appropriate volume of the Erlotinib stock solution and dilute with 3% H₂O₂ to achieve a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature for 24 hours.[2]

    • Dilute with the mobile phase to the final concentration for HPLC analysis.

  • Thermal Degradation:

    • Place solid Erlotinib powder in an oven at a specified temperature for a defined period.

    • Alternatively, reflux a solution of Erlotinib for a set time.

    • Dissolve and dilute the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of Erlotinib (e.g., 100 µg/mL) and expose it to UV light (e.g., at 245 nm and 365 nm) for 24 hours.[2]

    • Prepare a control sample protected from light.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for the Analysis of Erlotinib and its Impurities

This protocol provides a representative HPLC method for the separation and quantification of Erlotinib and its degradation products.

Chromatographic Conditions:

ParameterCondition
Column Hibar C18 (250x4.6 mm, 5 µm) or equivalent[2]
Mobile Phase 10 mM Ammonium (B1175870) Formate (B1220265) (pH 4.0) and Acetonitrile[2]
Elution Isocratic
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Detection Wavelength 290 nm[2]
Column Temperature Ambient

Procedure:

  • Mobile Phase Preparation: Prepare the 10 mM ammonium formate buffer and adjust the pH to 4.0. Filter and degas both the buffer and acetonitrile.

  • Standard Solution Preparation: Prepare a standard solution of Erlotinib in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration for analysis.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify and quantify the peaks corresponding to Erlotinib and its impurities by comparing their retention times and peak areas with the standard.

Visualizations

Erlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits (Binds to ATP pocket) ATP ATP ATP->EGFR Blocked by Erlotinib Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Erlotinib's mechanism of action via EGFR signaling pathway inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Erlotinib Stock Solution (1 mg/mL) Stress Dilution in Stress Conditions (Acid, Base, Oxidant, etc.) Stock->Stress Incubate Incubation (Heat/Light/Time) Stress->Incubate Neutralize Neutralization & Dilution for Analysis Incubate->Neutralize HPLC HPLC Separation Neutralize->HPLC Detect UV Detection HPLC->Detect Quantify Quantification of Erlotinib & Impurities Detect->Quantify

Caption: Workflow for forced degradation study of Erlotinib.

References

Overcoming challenges in the isolation of Erlotinib lactam impurity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of the Erlotinib lactam impurity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

A1: The this compound, chemically known as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a process-related impurity and a potential degradation product of Erlotinib.[1][2][3][4] It is also used as an intermediate in the synthesis of Erlotinib.[1] Its presence in the final drug product needs to be carefully controlled to meet regulatory requirements.

Q2: What is the chemical structure and molecular formula of the this compound?

A2: The key structural details of the this compound are provided in the table below.

ParameterValue
Chemical Name 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
CAS Number 179688-29-0[1][2][5]
Molecular Formula C14H18N2O5[1][2][5]
Molecular Weight 294.30 g/mol [1][2][5]

Q3: How is the this compound formed?

A3: The this compound can be formed through several pathways. It can be a residual intermediate from the synthesis of Erlotinib.[1] Additionally, it can arise from the hydrolysis of the 4-anilinoquinazoline (B1210976) core of the Erlotinib molecule under certain pH and temperature conditions during manufacturing or storage.

Q4: Why is it challenging to isolate the this compound?

A4: The isolation of the this compound can be challenging due to several factors:

  • Structural Similarity: The core quinazoline (B50416) structure is similar to Erlotinib, which can lead to co-elution in chromatographic separations.

  • Polarity Difference: The lactam impurity is more polar than Erlotinib, which affects its retention behavior on reverse-phase HPLC columns.

  • Low Abundance: As an impurity, it is typically present at very low concentrations, making its detection and isolation difficult.

  • Potential for On-Column Degradation: Depending on the mobile phase pH and column temperature, there might be a risk of on-column degradation of Erlotinib, potentially forming the lactam impurity during analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical separation and preparative isolation of the this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor resolution between Erlotinib and the lactam impurity peak in HPLC. Inadequate mobile phase composition.Optimize the mobile phase. Try a gradient elution with varying ratios of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.8) and an organic modifier like acetonitrile.
Non-optimal column chemistry.Screen different C18 columns from various manufacturers as selectivity can differ. Consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.
Inappropriate column temperature.Adjust the column temperature. A higher temperature (e.g., 50°C) can sometimes improve peak shape and resolution, but be mindful of potential degradation.
The lactam impurity peak is not detected or has a very low signal-to-noise ratio. The concentration of the impurity is below the limit of detection (LOD) of the method.Use a more sensitive detector, such as a mass spectrometer (MS). Increase the sample concentration if possible, without overloading the column with the main component (Erlotinib).
Inappropriate detection wavelength.While a common wavelength for Erlotinib and its impurities is around 248-254 nm, it's advisable to determine the UV maximum of the lactam impurity for optimal detection.[6]
Variable retention times for the lactam impurity peak. Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Use a buffer to maintain a stable pH.
Fluctuations in column temperature.Use a column oven to maintain a constant and uniform temperature.
Column degradation.Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced.
Difficulty in isolating a pure fraction of the lactam impurity using preparative HPLC. Co-elution with other impurities.Develop a highly selective analytical method first, then scale it up for preparative chromatography. A shallower gradient in the region where the impurity elutes can improve separation.
Overloading of the main Erlotinib peak.Optimize the sample loading to avoid peak fronting or tailing of the Erlotinib peak, which can merge with the impurity peak. Consider using a "heart-cutting" 2D-HPLC technique for very challenging separations.

Experimental Protocols

Analytical Method for Separation of Erlotinib and its Impurities

This protocol is a representative method for the analytical separation of Erlotinib and its process-related impurities, including the lactam impurity, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Conditions:

ParameterCondition
Column Kromasil C18, 250 x 4.6 mm, 5µm
Mobile Phase A Phosphate buffer (pH 2.80)
Mobile Phase B Acetonitrile
Gradient Program Optimized for separation of all impurities. A typical starting point would be a linear gradient from a low to a high percentage of Mobile Phase B.
Flow Rate 1.2 mL/min
Column Temperature 50°C
Sample Temperature 5°C
Injection Volume 10 µL
Detection Wavelength 248 nm

Solutions Preparation:

  • Mobile Phase A: Prepare a potassium dihydrogen orthophosphate buffer and adjust the pH to 2.80 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of water and methanol (B129727) (50:50 v/v) can be used.

  • Standard Solution: Prepare a stock solution of Erlotinib and the lactam impurity reference standard in the diluent. Further dilute to a suitable concentration for analysis.

Preparative Isolation of this compound

For the isolation of the lactam impurity for characterization or as a reference standard, the analytical method can be scaled up to a preparative HPLC system.

Key Considerations for Scale-Up:

  • Column: Use a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and length.

  • Flow Rate: The flow rate should be adjusted based on the cross-sectional area of the preparative column.

  • Sample Loading: The amount of sample loaded onto the column will need to be optimized to maximize the yield of the pure impurity without compromising the resolution.

  • Fraction Collection: Use an automated fraction collector triggered by the UV signal of the eluting impurity peak.

Visualizations

experimental_workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Isolation A Sample Preparation (Erlotinib with Impurities) B HPLC Analysis (Screening of columns and mobile phases) A->B C Method Optimization (Gradient, Temperature, Flow Rate) B->C D Method Validation (Specificity, Linearity, Precision) C->D E Scale-up of Analytical Method D->E Optimized Method F Preparative HPLC Run E->F G Fraction Collection F->G H Purity Analysis of Fractions G->H I Pooling of Pure Fractions & Evaporation H->I J Isolated Lactam Impurity I->J

Caption: Experimental workflow for the isolation of this compound.

erlotinib_pathway cluster_membrane Cell Membrane EGFR EGFR P P EGFR->P Autophosphorylation Erlotinib Erlotinib Erlotinib->EGFR Binds to ATP binding site ATP ATP ATP->EGFR Binds Downstream Downstream Signaling (Proliferation, Survival) P->Downstream Activates

Caption: Erlotinib's mechanism of action on the EGFR signaling pathway.

References

Technical Support Center: Enhancing Detection Sensitivity for Erlotinib Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the detection sensitivity of the Erlotinib (B232) lactam impurity. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: What is Erlotinib lactam impurity and why is its sensitive detection important?

Erlotinib lactam, chemically known as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a known process-related impurity and a potential degradant of Erlotinib.[1] As a pharmaceutical impurity, its levels must be strictly controlled to ensure the safety and efficacy of the final drug product. Regulatory guidelines require that impurities are monitored at very low levels, necessitating highly sensitive analytical methods for their detection and quantification.

Q2: What is a suitable starting point for developing a sensitive HPLC-UV method for this compound?

A good starting point is to adapt existing stability-indicating HPLC methods for Erlotinib. A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2][3] A mobile phase consisting of an acidic buffer (e.g., pH 2.8-4.0 phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) is a common choice.[2][4] UV detection is typically performed at a wavelength where both Erlotinib and its impurities have significant absorbance, such as around 248 nm or 254 nm.[4][5]

Q3: For maximum sensitivity, which analytical technique is recommended?

For achieving the highest sensitivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique.[6] This method offers superior resolution, shorter run times, and the high specificity and sensitivity of mass spectrometric detection, allowing for quantification at trace levels.

Q4: How is the this compound typically formed?

Erlotinib lactam can be a process-related impurity, meaning it can be formed during the synthesis of Erlotinib. It can also potentially form as a degradation product under certain stress conditions, such as hydrolysis. Forced degradation studies under acidic and basic conditions have shown the formation of various degradation products of Erlotinib.[2][7][8]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the analysis of this compound.

Low Signal or Poor Sensitivity
Question (Issue) Answer (Potential Cause and Solution)
Why is the signal-to-noise ratio for the Erlotinib lactam peak very low in my HPLC-UV analysis? 1. Suboptimal Wavelength: The UV detection wavelength may not be optimal for the lactam impurity. While wavelengths like 248 nm are used for Erlotinib, the lactam's absorption maximum might differ. Solution: Perform a UV scan of an Erlotinib lactam standard to determine its absorbance maximum and use that for detection.2. Inadequate Sample Concentration: The concentration of the impurity in the sample may be below the detection limit of your current method. Solution: Optimize your sample preparation to enrich the impurity concentration. Consider using solid-phase extraction (SPE) for sample clean-up and concentration.3. Poor Peak Shape: A broad, tailing peak will have a lower height and thus a lower signal-to-noise ratio. Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A pH of around 2.8-4.0 is often effective for Erlotinib and its impurities.[2][4] Also, ensure the column is in good condition.
My UPLC-MS/MS method lacks the expected sensitivity for the lactam impurity. What should I check? 1. Inefficient Ionization: Erlotinib lactam, being a quinazolinone derivative, should ionize well in positive electrospray ionization (ESI+) mode. An acidic mobile phase (e.g., with 0.1% formic acid) is crucial to promote protonation ([M+H]⁺).[6] Solution: Ensure your mobile phase is sufficiently acidic and that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the lactam.2. Incorrect MRM Transitions: The selected precursor and product ions in your Multiple Reaction Monitoring (MRM) method may not be the most intense ones. Solution: Infuse a standard solution of the this compound directly into the mass spectrometer to determine the most abundant precursor ion and to optimize the collision energy for the most intense product ions.3. Ion Suppression: Co-eluting components from your sample matrix can interfere with the ionization of the target analyte, reducing its signal. Solution: Improve your sample clean-up procedure. If ion suppression is still an issue, ensure complete chromatographic separation of the lactam impurity from the suppressing agents.
Poor Chromatographic Resolution
Question (Issue) Answer (Potential Cause and Solution)
The Erlotinib lactam peak is co-eluting with the main Erlotinib peak or another impurity. 1. Inadequate Mobile Phase Composition: The ratio of aqueous buffer to organic solvent in your mobile phase may not be providing sufficient selectivity. Solution: Experiment with different organic modifiers (e.g., methanol (B129727) instead of or in addition to acetonitrile). A gradient elution program, with a slow, shallow gradient, can often improve the resolution of closely eluting peaks.2. Incorrect Column Chemistry: The stationary phase of your column may not be ideal for separating the lactam from other components. Solution: Screen different column chemistries. While a C18 column is a good starting point, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity and better resolution.3. Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Solution: Optimize the column temperature. A higher temperature can sometimes improve peak shape and resolution, but a lower temperature may enhance selectivity in some cases.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ), and linearity ranges achieved for Erlotinib and its other impurities in various sensitive analytical methods. These values can serve as a benchmark when developing a method for the this compound.

AnalyteMethodLODLOQLinearity RangeReference
ErlotinibHPLC-UV1 ng/mL3 ng/mL100–1500 ng/mL[2]
ErlotinibRP-HPLC1.07 µg/mL3.24 µg/mL25-150 µg/mL[9]
Desethynyl ErlotinibRP-HPLC0.0068 µg/mL0.0206 µg/mLNot Specified[5]
Erlotinib Impurity ARP-HPLC0.02 µg/mL0.05 µg/mLNot Specified
Erlotinib Impurity BRP-HPLC0.03 µg/mL0.10 µg/mLNot Specified
Erlotinib Impurity CRP-HPLC0.01 µg/mL0.03 µg/mLNot Specified
ErlotinibUPLC-MS/MS-0.4 ng/mL0.4-1000 ng/mL[6]

Experimental Protocols

Protocol 1: High-Sensitivity UPLC-MS/MS Method (Recommended)

This protocol is a starting point for developing a highly sensitive method for the quantification of this compound.

1. Chromatographic Conditions:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Acquity UPLC BEH™ C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient optimized for the separation of the lactam from Erlotinib and other impurities. A starting point could be: 95% A for 1 min, ramp to 50% A over 5 min, hold for 2 min, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive (ESI+).

  • MRM Transition: To be determined by infusing a standard of this compound. Based on its structure (C₁₄H₁₈N₂O₅, MW: 294.3), the precursor ion [M+H]⁺ would be m/z 295.1. Product ions would need to be determined experimentally.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal of the lactam impurity.

3. Sample Preparation (for drug substance):

  • Accurately weigh about 25 mg of the Erlotinib sample.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) in a 25 mL volumetric flask.

  • Dilute to the mark and mix well.

  • Further dilute an aliquot of this solution to a final concentration within the expected calibration range of the instrument.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Standard HPLC-UV Method

This protocol provides a more widely accessible alternative to UPLC-MS/MS.

1. Chromatographic Conditions:

  • System: HPLC with a UV/PDA detector.

  • Column: Kromasil C18 (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: A gradient elution is recommended. For example: Start with 80% A, ramp to 50% A over 20 minutes, then to 20% A over 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 248 nm or the determined absorption maximum of the lactam impurity.

2. Sample Preparation:

  • Follow the same procedure as in Protocol 1, ensuring the final concentration is suitable for UV detection (typically in the µg/mL range).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Weigh Erlotinib Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into UPLC/HPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (MS/MS or UV) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Sensitivity start Low Signal/Sensitivity Issue is_ms Using MS Detector? start->is_ms uv_check Check UV Wavelength is_ms->uv_check No (UV) ms_ion Optimize Ionization Source is_ms->ms_ion Yes (MS) uv_peak Check Peak Shape uv_check->uv_peak uv_conc Increase Sample Concentration uv_peak->uv_conc ms_mrm Verify MRM Transitions ms_ion->ms_mrm ms_suppress Investigate Ion Suppression ms_mrm->ms_suppress

Caption: Decision tree for troubleshooting low sensitivity issues.

References

Technical Support Center: Robustness Testing of the Analytical Method for Erlotinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robustness testing of analytical methods used to identify and quantify impurities in Erlotinib. The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their analytical data, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).

Troubleshooting Guide

This guide addresses common issues encountered during the robustness testing of HPLC methods for Erlotinib impurities.

Issue 1: Poor Resolution Between Erlotinib and Impurity Peaks

Possible Causes & Solutions

Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition 1. Ensure accurate preparation of the mobile phase.[1][2] 2. Verify the pH of the buffer component, as small deviations can significantly impact the retention and resolution of ionizable compounds like Erlotinib and its impurities.[3] 3. If using a gradient, ensure the mixer is functioning correctly.[1]
Column Degradation 1. Check the column's performance history. A decline in efficiency or peak asymmetry may indicate a worn-out column. 2. If the column is fouled with strongly retained contaminants, use an appropriate restoration procedure.[4] If the problem persists, the column inlet may be plugged and require replacement.[4]
Incorrect Flow Rate 1. Verify the flow rate using a calibrated flow meter.[1] 2. Ensure there are no leaks in the system that could lead to a drop in the actual flow rate.[5]
Inadequate Column Temperature Control 1. Use a column oven to maintain a consistent temperature.[1][2] 2. Fluctuations in ambient temperature can affect retention times and selectivity.

Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

Cause Troubleshooting Steps
Poor Column Equilibration 1. Increase the column equilibration time, especially after changing the mobile phase.[1] 2. Ensure at least 10 column volumes of the new mobile phase pass through the column before injection.[2]
Changes in Mobile Phase Composition 1. Prepare fresh mobile phase daily to avoid changes due to evaporation of organic solvents.[1] 2. If using buffers, ensure they are fully dissolved and the pH is consistent.
Pump Malfunction 1. Check for air bubbles in the pump head and degas the mobile phase.[1] 2. Inspect pump seals for wear and tear, as this can cause pressure fluctuations and affect flow rate consistency.[5]
Fluctuating Column Temperature 1. Ensure the column oven is functioning correctly and maintaining the set temperature.[1]

Issue 3: Extraneous or "Ghost" Peaks in the Chromatogram

Possible Causes & Solutions

Cause Troubleshooting Steps
Contaminated Mobile Phase or Diluent 1. Use high-purity solvents and reagents.[6] 2. Water is a common source of contamination in reversed-phase HPLC.[5] 3. Filter all mobile phase components through a 0.45 µm filter.[7]
Injector Contamination 1. Clean the injector and syringe with a strong solvent.[6] 2. Include a needle wash step in the injection sequence.
Carryover from Previous Injections 1. Flush the column with a strong solvent to remove any strongly retained compounds from previous analyses.[2] 2. Inject a blank (diluent) after a high-concentration sample to check for carryover.
Degradation of Sample in the Autosampler 1. If the sample is unstable, use a cooled autosampler. 2. Analyze samples as soon as possible after preparation.
Frequently Asked Questions (FAQs)

Q1: What are the typical parameters to vary during robustness testing for an Erlotinib impurity method?

A1: According to ICH guidelines, robustness testing involves making small, deliberate variations to the method parameters to assess its reliability.[8] For a typical RP-HPLC method for Erlotinib impurities, these parameters include:

  • pH of the mobile phase buffer: (e.g., ± 0.2 pH units)

  • Mobile phase composition: (e.g., ± 2% of the organic modifier)

  • Column temperature: (e.g., ± 5 °C)

  • Flow rate: (e.g., ± 0.1 mL/min)

  • Wavelength of detection: (e.g., ± 2 nm)

  • Different HPLC columns (e.g., different batches or manufacturers)

  • Different HPLC instruments

Q2: What are the acceptance criteria for robustness testing?

A2: The acceptance criteria should demonstrate that the method remains suitable for its intended purpose despite minor variations.[9] Typical criteria include:

  • System Suitability: All system suitability parameters (e.g., resolution between critical pairs, tailing factor, theoretical plates) must pass under each varied condition.[9]

  • Resolution (Rs): The resolution between Erlotinib and the closest eluting impurity should be ≥ 2.0.[9]

  • Peak Purity: The peak purity index for the analyte peak should be ≥ 0.999 when using a PDA/UV detector.[9]

  • Quantitative Results: The %RSD of the assay should be ≤ 2.0%.[9]

  • Retention Time Variation: The variation in retention time should typically be within ±5%.[9]

Q3: How are forced degradation studies related to robustness testing?

A3: Forced degradation studies (also known as stress testing) are crucial for developing a stability-indicating method, which is a prerequisite for robust impurity analysis.[10][11] These studies help to:

  • Identify potential degradation products of Erlotinib under various stress conditions (e.g., acid, base, oxidation, heat, light).[10][11]

  • Demonstrate the specificity of the analytical method by showing that the degradation products are well-separated from the main Erlotinib peak and other known impurities.[9]

  • Ensure that the method can accurately quantify impurities in the presence of degradation products.

Erlotinib has been shown to degrade under acidic, basic, oxidative, and photolytic conditions.[10][11]

Q4: What should I do if my method fails robustness testing?

A4: If the method does not meet the acceptance criteria during robustness testing, it indicates that the method is not reliable for routine use. The following steps should be taken:

  • Identify the failing parameter(s): Determine which specific variations caused the method to fail.

  • Re-evaluate the method development: The method may need to be re-developed or optimized to be more resilient to variations. This could involve selecting a different column, modifying the mobile phase composition, or adjusting other chromatographic parameters.

  • Incorporate system suitability checks: The robustness study helps in establishing appropriate system suitability parameters to ensure the method's validity during routine use.[12]

Experimental Protocols

Protocol 1: Robustness Testing of an RP-HPLC Method for Erlotinib Impurities

1. Objective: To assess the reliability of the analytical method by evaluating its capacity to remain unaffected by small, deliberate variations in method parameters.[8]

2. Materials:

  • Erlotinib reference standard and known impurities

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol)

  • High purity water

  • Buffer salts (e.g., ammonium (B1175870) formate, potassium dihydrogen phosphate)

  • Acids and bases for pH adjustment (e.g., formic acid, orthophosphoric acid)

  • Validated HPLC system with a UV or PDA detector

  • Validated HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)[10]

3. Standard Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Buffer (e.g., 10 mM ammonium formate, pH 4.0) and Acetonitrile.[10]

  • Flow Rate: 1.0 mL/min[10][13]

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm[13]

  • Injection Volume: 10 µL

4. Robustness Variations: Intentionally vary the following parameters one at a time:

  • Flow Rate: 0.9 mL/min and 1.1 mL/min

  • Column Temperature: 25 °C and 35 °C

  • Mobile Phase pH: 3.8 and 4.2

  • Wavelength: 243 nm and 247 nm

  • Organic Modifier Composition: Vary the initial and final concentrations of acetonitrile by ±2%.

5. Procedure:

  • Prepare a system suitability solution containing Erlotinib and all known impurities.

  • Prepare a test sample solution.

  • Equilibrate the HPLC system with the standard mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution and verify that all system suitability criteria are met under the standard conditions.

  • For each robustness variation, modify the parameter and allow the system to equilibrate.

  • Inject the system suitability solution and the test sample solution in replicate (n=3).

  • Record the chromatograms and evaluate the system suitability parameters (resolution, tailing factor, etc.) and the impurity levels for each condition.

6. Data Analysis and Acceptance Criteria:

  • Calculate the mean, standard deviation, and %RSD for the results obtained under each varied condition.

  • Compare the results against the pre-defined acceptance criteria (see FAQ 2).

  • The method is considered robust if all results fall within the acceptance criteria for all variations.

Data Presentation

Table 1: Example Robustness Study Results for Erlotinib Impurity Analysis

Parameter VariedVariationResolution (Erlotinib/Impurity A)Tailing Factor (Erlotinib)% Impurity A
Standard Condition -2.51.10.15
Flow Rate 0.9 mL/min2.61.10.15
1.1 mL/min2.41.20.16
Temperature 25 °C2.71.00.14
35 °C2.31.20.15
Mobile Phase pH 3.82.21.30.17
4.22.81.10.14

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0
Tailing Factor (T) ≤ 2.0
%RSD of replicate injections ≤ 2.0%

Visualizations

Robustness_Testing_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase define_method Define Standard Method Parameters set_criteria Set Acceptance Criteria define_method->set_criteria prep_samples Prepare System Suitability & Test Samples set_criteria->prep_samples run_standard Run Under Standard Conditions prep_samples->run_standard vary_param Vary One Parameter run_standard->vary_param run_varied Run Under Varied Conditions vary_param->run_varied repeat_loop Repeat for All Parameters run_varied->repeat_loop repeat_loop->vary_param Next Parameter collect_data Collect & Analyze Data repeat_loop->collect_data All Parameters Tested compare_criteria Compare with Acceptance Criteria collect_data->compare_criteria pass Method is Robust compare_criteria->pass Pass fail Method Fails Robustness compare_criteria->fail Fail redevelop Re-evaluate/Re-develop Method fail->redevelop

Caption: Workflow for Robustness Testing of an Analytical Method.

Troubleshooting_Logic cluster_retention Retention Time Issues cluster_resolution Resolution & Peak Shape Issues cluster_peaks Extraneous Peaks start Chromatographic Issue Encountered rt_issue Inconsistent RT? start->rt_issue res_issue Poor Resolution or Peak Shape? start->res_issue ghost_issue Ghost Peaks? start->ghost_issue check_equilibration Check Column Equilibration rt_issue->check_equilibration Yes rt_issue->res_issue No check_mobile_phase Check Mobile Phase Prep check_equilibration->check_mobile_phase check_pump Inspect Pump check_mobile_phase->check_pump check_temp Verify Temp Control check_pump->check_temp solution Problem Resolved check_temp->solution check_mp_comp Verify Mobile Phase Composition res_issue->check_mp_comp Yes res_issue->ghost_issue No check_column Evaluate Column Health check_mp_comp->check_column check_flow_rate Verify Flow Rate check_column->check_flow_rate check_flow_rate->solution check_solvents Check Solvents/Diluents ghost_issue->check_solvents Yes ghost_issue->solution No clean_injector Clean Injector check_solvents->clean_injector check_carryover Check for Carryover clean_injector->check_carryover check_carryover->solution

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Validation & Comparative

Method validation for the quantification of Erlotinib lactam impurity as per ICH guidelines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validated Analytical Methods for the Quantification of Erlotinib (B232) Lactam Impurity in Accordance with ICH Guidelines.

This guide provides a comprehensive comparison of analytical methods for the quantification of Erlotinib lactam, a known impurity of the anti-cancer drug Erlotinib. The validation of these methods is assessed against the rigorous standards of the International Council for Harmonisation (ICH) guidelines, ensuring data accuracy and reliability for regulatory submission and quality control.

Understanding the Regulatory Framework: ICH Guidelines

The validation of an analytical procedure is a critical process that demonstrates its suitability for its intended purpose.[1][2] The ICH Q2(R1) and the recently updated Q2(R2) guidelines provide a framework for this validation, outlining the necessary performance characteristics that need to be evaluated.[1][3][4] For the quantification of impurities, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][5][6][7]

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as other impurities or excipients.[5][6] Linearity demonstrates that the results are directly proportional to the concentration of the analyte within a given range.[2][6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][8] Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5][6] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Comparative Analysis of Analytical Methods

The primary analytical technique for the quantification of Erlotinib and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or mass spectrometry detectors.[9][10][11] The following tables summarize the performance characteristics of different RP-HPLC methods suitable for the quantification of Erlotinib impurities, including the lactam impurity.

Table 1: Comparison of RP-HPLC Method Parameters
ParameterMethod AMethod BMethod C
Column Kromasil C18 (250 x 4.6 mm, 5µm)C18 (150mm x 4.6mm, 5.0µm)[9]Grace C18 (250 cm x 4.6 mm, 5 µm)[10]
Mobile Phase A: pH 2.8 Phosphate (B84403) buffer; B: Acetonitrile (Gradient)Potassium dihydrogen phosphate: Acetonitrile (50:50 v/v), pH 4.5[9]Potassium dihydrogen orthophosphate, Acetonitrile, Methanol (B129727) (50:30:20 V/V), pH 4.0[10]
Flow Rate 1.2 mL/min1.0 mL/min[9]1.0 mL/min[10]
Detection UV at 248 nmUV at 248 nm[9]UV at 247 nm[10]
Column Temp. 50°C30°C[9]Not Specified
Run Time Not Specified~7 min[9]~5.83 min (for Erlotinib)[10]
Table 2: Comparison of Method Validation Data
Validation ParameterMethod AMethod BMethod C
Linearity Range Not specified for impurity88.32-132.48 µg/ml (for Erlotinib)[9]10-60 µg/mL (for Erlotinib)[10]
Correlation Coefficient (r²) Not Specified>0.999Not Specified
Accuracy (% Recovery) Not SpecifiedNot Specified101.10% (for Erlotinib)[10]
Precision (%RSD) < 1.5% (for Erlotinib)[5]Not Specified< 2% (Intra-day and Inter-day for Erlotinib)[10]
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified

Note: The data presented in Table 2 for Methods B and C are for the principal active pharmaceutical ingredient, Erlotinib. However, the methodologies are designed for the simultaneous estimation of impurities. For impurity quantification, the linearity range should typically span from the LOQ to 120% of the impurity specification level.[7]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of the method. Below is a generalized protocol based on the compared methods for the quantification of Erlotinib lactam impurity.

1. Preparation of Solutions

  • Mobile Phase A (for Gradient HPLC): Prepare a phosphate buffer and adjust the pH to 2.8 using phosphoric acid. Filter and degas.

  • Mobile Phase B (for Gradient HPLC): Acetonitrile.

  • Isocratic Mobile Phase: Prepare a mixture of the specified buffer and organic solvent in the desired ratio (e.g., 50:50 v/v). Adjust pH, filter, and degas.[9]

  • Diluent: A mixture of water and methanol (50:50 v/v) is commonly used.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a known concentration.

  • Spiked Sample Solution: Accurately weigh the Erlotinib drug substance or product, and spike it with a known amount of the this compound stock solution to achieve the desired concentration level for analysis.

2. Chromatographic Conditions

  • Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength as detailed in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent), followed by the standard solution and the spiked sample solution.

3. Validation Procedure

  • Specificity: Inject the blank, placebo, Erlotinib standard, this compound standard, and a spiked sample to demonstrate the separation of the impurity from other components.

  • Linearity: Prepare a series of at least five concentrations of the this compound spanning the expected range. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Analyze samples spiked with known amounts of the impurity at different concentration levels (e.g., 3 concentrations, 3 replicates each) and calculate the percentage recovery.[2][6]

  • Precision:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[6]

    • Intermediate Precision: Perform the analysis on different days, with different analysts, or on different equipment.

  • LOQ: Determine the lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. This can be established by signal-to-noise ratio (typically 10:1) or by statistical methods.

Visualization of the Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for quantifying impurities as per ICH guidelines.

Method_Validation_Workflow start Define Analytical Procedure's Intended Purpose protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity (Resolution from other components) protocol->specificity linearity Linearity & Range (Correlation, y-intercept) protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability, Intermediate Precision, %RSD) protocol->precision loq Limit of Quantitation (LOQ) (S/N Ratio, Precision at low levels) protocol->loq robustness Robustness (Varying method parameters) protocol->robustness system_suitability System Suitability (Resolution, Tailing factor, Plate count) specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability loq->system_suitability robustness->system_suitability data_analysis Data Analysis and Comparison with Acceptance Criteria system_suitability->data_analysis report Generate Validation Report data_analysis->report Meets Criteria fail Method Fails Validation (Re-evaluate and Modify) data_analysis->fail Does Not Meet Criteria end Method is Validated report->end fail->protocol

Method Validation Workflow as per ICH Guidelines.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring the quality and safety of the final drug product. The RP-HPLC methods presented in this guide, when properly validated according to ICH guidelines, provide the necessary specificity, accuracy, and precision for this purpose. Researchers and drug development professionals should carefully consider the specific requirements of their product and regulatory landscape when choosing and validating a method. The provided workflow and comparative data serve as a valuable resource for this process.

References

A Comparative Analysis of Erlotinib Lactam Impurity and Other Known Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Erlotinib is paramount. Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer, can contain various impurities that may arise during synthesis or degradation.[1][2] This guide provides a comparative analysis of the Erlotinib lactam impurity against other known process-related and degradation impurities, supported by experimental data and detailed methodologies.

Overview of Erlotinib and Its Impurities

Erlotinib's mechanism of action involves the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[1] Impurities in the drug substance can potentially alter its efficacy or introduce toxicity. These impurities are broadly categorized as process-related impurities (intermediates or by-products of the synthesis) and degradation products (formed by the decomposition of the drug substance over time or under stress conditions).[3][4]

The This compound , also known as 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a notable impurity that is monitored during the manufacturing process.[5][6][7] Other significant impurities include Desethynyl Erlotinib, a process-related impurity, and various degradation products formed under stress conditions such as acidic, basic, and oxidative environments.[4][8]

Comparative Data of Erlotinib Impurities

The following table summarizes the key characteristics of this compound and other selected known impurities. This data is essential for their identification and for assessing the quality of Erlotinib.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
Erlotinib 183321-74-6C₂₂H₂₃N₃O₄393.44API
This compound 179688-29-0C₁₄H₁₈N₂O₅294.30Process-Related[9][10]
Desethynyl Erlotinib 1145671-52-8C₂₀H₂₃N₃O₄369.42Process-Related[1][8]
Erlotinib Impurity I 183320-29-8C₂₁H₂₁N₃O₄379.41Process-Related[11]
Erlotinib Dimer Not AvailableC₄₄H₄₆N₆O₈Not AvailableProcess-Related
Degradation Product (Acidic) Not AvailableVariesVariesDegradation
Degradation Product (Basic) Not AvailableVariesVariesDegradation
Degradation Product (Oxidative) Not AvailableVariesVariesDegradation

Experimental Protocols

Accurate detection and quantification of these impurities are critical. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

HPLC Method for Impurity Profiling

This protocol is a representative method for the separation and quantification of Erlotinib and its process-related impurities.

  • Chromatographic System:

  • Sample Preparation:

    • Prepare a stock solution of the Erlotinib sample in the mobile phase.

    • For the analysis of impurities, a spiked sample can be prepared by adding known amounts of impurity standards to the Erlotinib solution.[12]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solution, sample solution, and spiked solution into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Identify the impurities based on their retention times relative to the Erlotinib peak.

    • Quantify the impurities using the peak area of the corresponding impurity standard.

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of the drug substance and to identify potential degradation products.

  • Acidic Degradation: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.[13]

  • Basic Degradation: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[13]

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[13]

  • Photolytic Degradation: The drug substance (in solid-state and in solution) is exposed to UV light.

  • Thermal Degradation: The solid drug substance is heated in a controlled environment.

The resulting samples are then analyzed by HPLC to identify and quantify the degradation products. Studies have shown that Erlotinib is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of various degradation products.[13]

Mandatory Visualizations

To better understand the context of Erlotinib and its impurities, the following diagrams illustrate key aspects of its function and analysis.

Erlotinib_Impurities cluster_synthesis Erlotinib Synthesis cluster_impurities Impurity Formation Starting_Materials Starting Materials Intermediates Intermediates Starting_Materials->Intermediates Process Desethynyl_Impurity Desethynyl Erlotinib Starting_Materials->Desethynyl_Impurity Incomplete Reaction Erlotinib_API Erlotinib API Intermediates->Erlotinib_API Final Step Lactam_Impurity This compound Intermediates->Lactam_Impurity Side Reaction Degradation_Products Degradation Products Erlotinib_API->Degradation_Products Stress Conditions (Acid, Base, Oxidation)

Figure 1: Formation of Erlotinib Impurities.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection (20 µL) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Mobile Phase) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Figure 2: HPLC Analysis Workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation PI3K PI3K P_EGFR->PI3K Ras Ras P_EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Erlotinib Erlotinib Erlotinib->P_EGFR Inhibits

Figure 3: Erlotinib and the EGFR Signaling Pathway.

Conclusion

The control of impurities in Erlotinib is a critical aspect of ensuring its safety and efficacy. The this compound, along with other process-related and degradation impurities, must be carefully monitored. This guide provides a framework for the comparative analysis of these impurities, highlighting their characteristics and the analytical methods for their detection. While direct comparative toxicity data for each impurity is not always readily available, a thorough understanding of their origin and chemical properties, combined with robust analytical monitoring, is essential for maintaining the quality of Erlotinib. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

A Comparative Guide to Analytical Methods for Erlotinib Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Erlotinib (B232) are critical for ensuring drug safety and efficacy. This guide provides a comprehensive cross-validation and comparison of commonly employed analytical methods for the identification and quantification of Erlotinib impurities. By presenting experimental data and detailed protocols, this document serves as a valuable resource for selecting the most appropriate analytical strategy for your research and quality control needs.

Introduction to Erlotinib and its Impurities

Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies. The synthesis of Erlotinib can result in various process-related impurities. Additionally, degradation of the drug substance under various stress conditions can lead to the formation of degradation products. Rigorous analytical monitoring is essential to control these impurities within acceptable limits as defined by regulatory bodies such as the International Council for Harmonisation (ICH).

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for impurity profiling of pharmaceuticals. Each method offers a unique balance of speed, resolution, sensitivity, and specificity.

Key Performance Metrics: A Side-by-Side Comparison

The following table summarizes the performance characteristics of HPLC, UPLC, and LC-MS/MS for the analysis of Erlotinib impurities, based on a consolidation of data from various validation studies.

ParameterHPLC/RP-HPLCUPLCLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Utilizes sub-2 µm particle columns for higher resolution and faster analysis compared to HPLC.Combines the separation power of LC with the mass-analyzing capability of a mass spectrometer.
Typical Run Time 20 - 45 minutes2 - 10 minutes3 - 15 minutes
Linearity (r²) > 0.995[1][2][3][4]> 0.999> 0.99[5]
Accuracy (% Recovery) 92.86 - 106.23%[6]98 - 102%94.4 - 103.3%[5]
Precision (%RSD) < 2%[4]< 2%< 7.07%[5]
LOD 0.0068 - 1 ng/mL[1][2]Typically lower than HPLC due to sharper peaks.As low as 1 ppm for genotoxic impurities.[7]
LOQ 0.0206 - 3 ng/mL[1][2]Typically lower than HPLC.As low as 1 ppm for genotoxic impurities.[7]
Primary Advantages Robust, widely available, extensive library of established methods.[8][9]Faster analysis, improved resolution and sensitivity, reduced solvent consumption.[6][8][10]High sensitivity and selectivity, definitive peak identification, ability to analyze non-chromophoric compounds.[11][12][13][14]
Primary Limitations Longer run times, lower resolution for complex mixtures compared to UPLC.Higher backpressure requires specialized instrumentation.[9][10]Higher equipment cost and complexity.[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for HPLC and LC-MS/MS methods for Erlotinib impurity analysis, synthesized from published studies.

RP-HPLC Method for Process-Related Impurities

This method is suitable for the routine quality control of Erlotinib bulk drug.[1]

  • Chromatographic System: A standard HPLC system equipped with a UV or PDA detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5µm) or equivalent.

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 2.80 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program: A gradient program is typically employed to ensure the separation of all impurities with varying polarities.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 248 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Erlotinib sample in a suitable diluent (e.g., a mixture of water and methanol) to a final concentration of approximately 1 mg/mL.

LC-MS/MS Method for Genotoxic Impurities

This method provides high sensitivity and selectivity for the detection of trace-level genotoxic impurities.[7]

  • Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Purosphere STAR RP-18e (100 mm x 4.6 mm, 3.0 µm) or equivalent.[7]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 42:58 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dissolve the Erlotinib sample in the mobile phase to a suitable concentration.

Visualizing the Analytical Workflow

The selection and validation of an analytical method for impurity profiling follows a logical sequence of steps. The following diagrams illustrate this workflow and the decision-making process.

Analytical_Method_Cross_Validation_Workflow cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Cross-Validation & Comparison Define Analytical Target Profile Define Analytical Target Profile Literature Review & Method Scouting Literature Review & Method Scouting Define Analytical Target Profile->Literature Review & Method Scouting Select Initial Methods (HPLC, UPLC, LC-MS) Select Initial Methods (HPLC, UPLC, LC-MS) Literature Review & Method Scouting->Select Initial Methods (HPLC, UPLC, LC-MS) Method Optimization Method Optimization Select Initial Methods (HPLC, UPLC, LC-MS)->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Determine Robustness Robustness LOD_LOQ->Robustness Analyze Same Sample Set with All Methods Analyze Same Sample Set with All Methods Robustness->Analyze Same Sample Set with All Methods Compare Performance Metrics Compare Performance Metrics Analyze Same Sample Set with All Methods->Compare Performance Metrics Select Optimal Method Select Optimal Method Compare Performance Metrics->Select Optimal Method Decision_Tree Start Start Routine QC Routine QC Start->Routine QC Trace-level Impurities Trace-level Impurities Start->Trace-level Impurities High Throughput Needed High Throughput Needed Routine QC->High Throughput Needed Yes HPLC HPLC Routine QC->HPLC No Trace-level Impurities->High Throughput Needed No LCMS LCMS Trace-level Impurities->LCMS Yes UPLC UPLC High Throughput Needed->UPLC Yes

References

A Comprehensive Guide to the Genotoxicity Assessment of Erlotinib Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the methodologies used to assess the genotoxicity of pharmaceutical impurities, with a specific focus on Erlotinib (B232) lactam impurity. It is intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals. While direct experimental data for Erlotinib lactam impurity is not publicly available, this guide outlines the standard testing cascade recommended by regulatory bodies and presents a framework for its evaluation, supported by data on Erlotinib and its other impurities.

Introduction to Erlotinib and its Lactam Impurity

Erlotinib is a highly selective and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] By blocking the EGFR signaling pathway, Erlotinib inhibits cancer cell proliferation and induces apoptosis.[3][4] The manufacturing process of Erlotinib can result in the formation of various impurities, including this compound (CAS No. 179688-29-0).[5][6] As per regulatory guidelines, such as ICH M7, all pharmaceutical impurities must be assessed for their potential mutagenicity.[7]

Erlotinib Signaling Pathway

Erlotinib exerts its therapeutic effect by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain. This action blocks the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival.[1][8] Understanding this pathway is essential as it provides the context for the drug's mechanism of action and potential off-target effects.

Erlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Erlotinib's inhibition of the EGFR signaling pathway.

Comparative Analysis of Genotoxicity Assays

The standard approach for assessing the genotoxic potential of a pharmaceutical impurity involves a battery of in vitro and, if necessary, in vivo tests. The selection of these assays is designed to detect a broad range of genetic damage, including gene mutations and chromosomal aberrations.

AssayPrincipleEndpointMetabolic Activation (S9)ThroughputRelevance
Ames Test (Bacterial Reverse Mutation Assay) Measures the ability of a substance to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[9]Gene mutation (point mutations and frameshifts)Routinely included to mimic mammalian metabolism.[9]HighInitial screen for mutagenicity. High predictive value for rodent carcinogenicity.[10]
In Vitro Micronucleus Assay Detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.[11][12]Chromosomal damage (clastogenicity and aneugenicity)Can be included.[11]MediumDetects a broader range of chromosomal damage than the Ames test.[13]
In Vivo Micronucleus Assay Assesses chromosomal damage in the bone marrow erythrocytes of rodents exposed to the test substance.[14]Chromosomal damage in a whole animal systemInherent to the in vivo system.LowConfirmatory assay for in vitro positive results, providing data on in vivo metabolism, distribution, and excretion.

Genotoxicity Profile of Erlotinib and its Impurities

Erlotinib has been extensively tested for genotoxicity and has been found to be non-mutagenic and non-clastogenic in a standard battery of assays.[13]

SubstanceAmes TestIn Vitro Chromosomal AberrationIn Vivo Micronucleus Test
Erlotinib Negative[13]Negative[13]Negative[13]
Impurity CP-471-125 Negative[14]Negative[14]Not reported
Impurity RO0729853-001 Negative[14]Negative[14]Not reported
This compound No data availableNo data availableNo data available

As indicated in the table, there is no publicly available genotoxicity data for this compound.[1][2][4][8][15]

Recommended Experimental Protocols for Genotoxicity Assessment

Based on regulatory guidelines, a step-wise approach is recommended for the genotoxicity assessment of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

This should be the initial screening assay performed.

Ames_Test_Workflow Start Start: Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) Prepare_Test_Article Prepare this compound at multiple concentrations Start->Prepare_Test_Article Incubate_with_S9 Incubate with and without S9 metabolic activation Prepare_Test_Article->Incubate_with_S9 Plate Plate on minimal glucose agar (B569324) plates Incubate_with_S9->Plate Incubate_37C Incubate at 37°C for 48-72 hours Plate->Incubate_37C Count_Revertants Count revertant colonies Incubate_37C->Count_Revertants Analyze Analyze Data: Compare to negative and positive controls Count_Revertants->Analyze Positive Positive Result: Significant increase in revertants Analyze->Positive Mutagenic Negative Negative Result: No significant increase Analyze->Negative Non-mutagenic End End Positive->End Negative->End

Workflow for the Ames Test.

Protocol:

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[10]

  • Test Article Preparation: Dissolve this compound in a suitable solvent and prepare a range of concentrations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).[9]

  • Incubation: Incubate the bacterial strains with the test article at various concentrations, with and without S9 mix.

  • Plating and Incubation: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[9]

In Vitro Micronucleus Assay

If the Ames test is negative, an in vitro micronucleus assay is typically performed to assess for chromosomal damage.

In_Vitro_Micronucleus_Workflow Start Start: Culture Mammalian Cells (e.g., CHO, TK6, human lymphocytes) Treat_Cells Treat cells with this compound at various concentrations Start->Treat_Cells Add_CytoB Add Cytochalasin B to block cytokinesis Treat_Cells->Add_CytoB Incubate Incubate for an appropriate duration Add_CytoB->Incubate Harvest_Stain Harvest cells and stain with a DNA-specific dye Incubate->Harvest_Stain Score_Micronuclei Score micronuclei in binucleated cells using microscopy Harvest_Stain->Score_Micronuclei Analyze Analyze Data: Compare to negative and positive controls Score_Micronuclei->Analyze Positive Positive Result: Significant increase in micronucleated cells Analyze->Positive Clastogenic/ Aneugenic Negative Negative Result: No significant increase Analyze->Negative Non-clastogenic/ Non-aneugenic End End Positive->End Negative->End

Workflow for the In Vitro Micronucleus Assay.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, TK6 cells, or human peripheral blood lymphocytes.[11]

  • Treatment: Expose the cells to a range of concentrations of this compound for a short (3-6 hours) and long (24 hours) duration, with and without S9 metabolic activation.[11]

  • Cytokinesis Block: Add cytochalasin B to the culture to inhibit cytokinesis, resulting in binucleated cells.[15]

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or acridine (B1665455) orange).[11]

  • Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[15]

In Vivo Micronucleus Assay

A positive result in an in vitro assay would typically be followed by an in vivo study to assess the relevance of the findings in a whole animal system.

In_Vivo_Micronucleus_Workflow Start Start: Select Rodent Species (e.g., mice or rats) Administer_Dose Administer this compound via an appropriate route (e.g., oral, IP) Start->Administer_Dose Sacrifice Sacrifice animals at appropriate time points (e.g., 24 and 48 hours post-dose) Administer_Dose->Sacrifice Extract_Marrow Extract bone marrow from the femur Sacrifice->Extract_Marrow Prepare_Smears Prepare bone marrow smears on slides Extract_Marrow->Prepare_Smears Stain_Slides Stain slides to differentiate polychromatic erythrocytes (PCEs) Prepare_Smears->Stain_Slides Score_Micronuclei Score micronucleated PCEs (at least 4000 PCEs per animal) Stain_Slides->Score_Micronuclei Analyze Analyze Data: Compare to vehicle and positive controls Score_Micronuclei->Analyze Positive Positive Result: Significant increase in micronucleated PCEs Analyze->Positive In vivo Genotoxic Negative Negative Result: No significant increase Analyze->Negative Not genotoxic in vivo End End Positive->End Negative->End

Workflow for the In Vivo Micronucleus Assay.

Protocol:

  • Animal Model: Typically, mice or rats are used.

  • Dosing: Administer this compound, usually via the intended clinical route of administration, at three dose levels up to the maximum tolerated dose.

  • Sample Collection: Collect bone marrow from the femurs at 24 and 48 hours after the final dose.

  • Slide Preparation and Staining: Prepare bone marrow smears and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei. Also, determine the ratio of polychromatic to normochromatic erythrocytes as a measure of cytotoxicity. A significant, dose-dependent increase in micronucleated polychromatic erythrocytes in treated animals compared to the vehicle control indicates a positive result.

Conclusion and Future Directions

The genotoxicity assessment of pharmaceutical impurities is a critical component of drug safety evaluation. While there is a lack of specific data for this compound, a well-established testing framework exists to determine its potential risk. Based on the non-genotoxic profile of the parent compound, Erlotinib, and its other tested impurities, it is plausible that the lactam impurity would also be non-genotoxic. However, this can only be confirmed through empirical testing.

The recommended course of action is to perform an Ames test as a first step. If the results are negative, an in vitro micronucleus assay should be conducted. A positive result in either in vitro assay would warrant an in vivo follow-up study to determine the relevance of the findings to a whole organism. The data generated from this testing cascade will provide a comprehensive genotoxicity profile of this compound, ensuring the safety and quality of the final drug product.

References

A Researcher's Guide to Selecting the Optimal HPLC Column for Erlotinib Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Erlotinib (B232) is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, and the choice of the HPLC column is a critical factor in achieving accurate and reliable separation of Erlotinib from its process-related impurities and degradation products. This guide provides a comparative overview of various HPLC columns, supported by experimental data, to aid in the selection of the most suitable column for your analytical needs.

The separation of Erlotinib and its impurities is predominantly achieved using reverse-phase HPLC, with C18 columns being the most prevalent choice. However, the performance of these columns can vary significantly based on the manufacturer, packing material, and particle size. This guide delves into the specifics of several commonly employed C18 columns, presenting a synopsis of their performance based on published literature.

Comparative Performance of HPLC Columns

The following table summarizes the performance of different HPLC columns used for the separation of Erlotinib and its impurities, based on data from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in the available literature. Therefore, this table presents a compilation of data from different optimized methods, providing insights into the potential performance of each column.

Column Dimensions Particle Size Mobile Phase Flow Rate (mL/min) Column Temp. (°C) Detection (nm) Key Findings & Performance Metrics
Inertsil ODS-3V [1][2]250 x 4.6 mm5 µmIsocratic: 1% Ammonium acetate (B1210297) and Acetonitrile (55:45 v/v)1.030254Successfully separated five process-related impurities from Erlotinib. The method was found to be specific, precise, and reliable for determining unreacted raw materials and intermediates.[1][2]
Kromasil C18 [3]250 x 4.6 mm5 µmGradient: A=pH 2.8 Phosphate (B84403) buffer, B=Acetonitrile1.250248Achieved good resolution between Erlotinib and its impurities, outperforming a Hypersil BDS C18 column which showed poor peak shape and resolution under initial tested conditions. The column was also effective in separating degradation products under stress conditions.[3]
Hibar C18 [4]250 x 4.6 mm5 µmIsocratic: 10 mM Ammonium formate (B1220265) (pH 4.0) and Acetonitrile1.0-290Developed for a stability-indicating method, effectively separating Erlotinib from its degradation products. The method was validated for linearity, accuracy, and precision.[4]
Symmetry C18 [5]250 x 4.6 mm5 µmIsocratic: Methanol, Acetonitrile, and Potassium dihydrogen phosphate buffer (15:45:40 v/v), pH 4.51.3Room Temp.332A simple and rapid method was developed for the quantification of Erlotinib, with a run time of approximately 6 minutes. The method was validated for linearity, precision, and accuracy.[5]
Shim-pack GIST C18 [6][7]--Gradient: Methanol and Water (pH 3.1)--251A green and robust method was developed for the impurity profiling of Desethynyl Erlotinib, a process-related impurity. The method demonstrated excellent linearity, accuracy, and precision.[6][7]

Common Impurities of Erlotinib

A thorough understanding of potential impurities is crucial for developing a robust analytical method. The following is a list of some known process-related impurities and degradation products of Erlotinib:

  • Erlotinib Impurity A (Erlotinib Lactam Impurity)[8]

  • Erlotinib Dimer[8]

  • Desethynyl Erlotinib[6][7]

  • 6-O-Desmethyl Erlotinib[8]

  • 7-O-Desmethyl Erlotinib[8]

  • Erlotinib Didesmethyl[8]

  • 4-Hydroxy Erlotinib[8]

  • Erlotinib Carboxylic Acid[8]

  • 3-Ethynylaniline[9]

  • Erlotinib EP Impurity I[9]

  • N-(3-Desethynylphenyl)-N-(3-bromophenyl) Erlotinib[10]

Experimental Workflow for Erlotinib Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of Erlotinib and its impurities using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis sp Weighing of Erlotinib API/Formulation diss Dissolution in appropriate diluent sp->diss ss Weighing of Impurity Standards ss->diss filt Filtration through 0.45 µm filter diss->filt inj Injection into HPLC System filt->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection sep->det chrom Chromatogram Generation det->chrom integ Peak Integration & Identification chrom->integ quant Quantification of Impurities integ->quant report Reporting of Results quant->report

A typical workflow for HPLC analysis of Erlotinib impurities.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the separation of Erlotinib and its impurities based on common practices identified in the literature. Optimization of this method for specific impurities and columns is recommended.

1. Materials and Reagents:

  • Erlotinib Hydrochloride Reference Standard

  • Erlotinib Impurity Reference Standards

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate or Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid or Formic Acid for pH adjustment

  • Water (HPLC Grade)

2. Chromatographic Conditions (Example):

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Phosphate buffer, pH adjusted to 2.8 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-32 min: Linear gradient to 90% A, 10% B

    • 32-40 min: 90% A, 10% B (column equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 248 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh and dissolve Erlotinib Hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

  • Impurity Stock Solution: Accurately weigh and dissolve each impurity reference standard in the diluent to obtain a known concentration.

  • Spiked Sample Solution: Prepare a solution of Erlotinib in the diluent at a suitable concentration (e.g., 0.5 mg/mL) and spike it with known concentrations of the impurity stock solutions.

  • Sample Solution (for drug product): Accurately weigh and transfer a quantity of powdered tablets equivalent to a specific amount of Erlotinib into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

Before sample analysis, inject a system suitability solution (e.g., a spiked sample) multiple times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas for Erlotinib and the impurities is less than 2.0%, and the resolution between critical peak pairs is greater than 1.5.

5. Analysis:

Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph and record the chromatograms.

6. Data Analysis:

Identify the peaks of Erlotinib and its impurities in the sample chromatogram by comparing their retention times with those of the standards. Calculate the amount of each impurity in the sample using the peak areas and the concentrations of the standards.

Conclusion

The selection of an appropriate HPLC column is a critical step in the development of a robust and reliable method for the analysis of Erlotinib and its impurities. While C18 columns are the industry standard, their performance can differ. This guide provides a starting point for column selection by summarizing the findings from various studies. For optimal results, it is recommended to perform in-house column screening and method optimization based on the specific impurities of interest and the available instrumentation. The provided experimental protocol and workflow offer a solid foundation for developing a suitable analytical method.

References

Inter-laboratory comparison of Erlotinib lactam impurity analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Erlotinib lactam, a known process-related impurity and degradation product of the anti-cancer drug Erlotinib. Due to the absence of a formal inter-laboratory comparison study in publicly available literature, this guide synthesizes data from several independent, validated HPLC and UPLC methods to offer a comprehensive comparison of their performance characteristics.

Introduction to Erlotinib Lactam

Erlotinib lactam, chemically known as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (CAS No. 179688-29-0), is a critical impurity in the manufacturing and storage of Erlotinib.[1][2][3][4][5] It is recognized as a degradation product that can form under acidic and oxidative stress conditions.[6] The stringent control and accurate quantification of this and other impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of the final drug product.[7]

The chemical structures of Erlotinib and its lactam impurity are closely related, as illustrated in the diagram below.

cluster_0 cluster_1 Erlotinib Erlotinib_Lactam Erlotinib->Erlotinib_Lactam Degradation

Caption: Chemical structures of Erlotinib and Erlotinib Lactam.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of various published HPLC and UPLC methods capable of separating and quantifying impurities related to Erlotinib, including the lactam impurity. This data is collated from single-laboratory validation studies.

Parameter Method 1 Method 2 Method 3 Method 4
Technique RP-HPLCRP-HPLCRP-HPLCRP-UPLC
Column Symmetry ODS (C18), 250 x 4.6 mm, 5µmKromasil C18, 250 x 4.6 mm, 5µmInertsil ODS-3V (C18), 250 x 4.6 mm, 5µmX-Bridge Prep C18, 250 x 19 mm, 5µm
Mobile Phase Phosphate (B84403) Buffer (pH 3.2) : Methanol (46:54 v/v)Phosphate Buffer (pH 2.8) : Acetonitrile (Gradient)1% Ammonium Acetate : Acetonitrile (55:45 v/v)Methanol : Ammonium Formate (10mM, pH 3.5) (Gradient)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/minNot Specified
Detection (UV) 206 nm248 nm254 nmNot Specified
Linearity (R²) 0.999>0.9990.995-0.999Not Specified
Accuracy (% Recovery) Not Specified98.0-102.0%96.83-100.96%Not Specified
Precision (%RSD) < 2.0%< 1.5%< 3.0%Not Specified
LOD 0.08 µg/mL0.01-0.04 µg/mLNot SpecifiedNot Specified
LOQ 0.24 µg/mL0.03-0.12 µg/mLNot SpecifiedNot Specified

Detailed Experimental Protocol: A Representative RP-HPLC Method

This section provides a detailed protocol for a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Erlotinib and its impurities, based on common practices identified in the reviewed literature.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • Erlotinib reference standard

  • Erlotinib lactam impurity reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be established to ensure adequate separation of the main component and all impurities. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Erlotinib and Erlotinib lactam reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Erlotinib drug substance or a crushed tablet powder in the diluent to achieve a target concentration. The solution should be sonicated to ensure complete dissolution and filtered through a 0.45 µm filter before injection.

5. System Suitability:

  • Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. The system is deemed suitable if parameters such as theoretical plates, tailing factor, and the relative standard deviation of peak areas for replicate injections meet the predefined acceptance criteria (typically %RSD < 2.0%).

6. Data Analysis:

  • Identify the peaks of Erlotinib and Erlotinib lactam in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the concentration of the this compound in the sample using the external standard method, based on the peak areas.

Experimental Workflow

The general workflow for the analysis of this compound is depicted in the following diagram.

SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) HPLC HPLC Analysis (Injection & Chromatographic Separation) SamplePrep->HPLC StandardPrep Standard Preparation (Reference Standards) StandardPrep->HPLC DataAcq Data Acquisition (UV Detection at 254 nm) HPLC->DataAcq DataProc Data Processing (Peak Integration & Identification) DataAcq->DataProc Report Reporting (Impurity Quantification) DataProc->Report

Caption: General workflow for HPLC analysis of Erlotinib impurities.

This guide serves as a valuable resource for laboratories involved in the quality control of Erlotinib, providing a foundation for method selection and development in the absence of a formal inter-laboratory study. For regulatory submissions, it is crucial to perform a comprehensive in-house validation of the chosen analytical method.

References

A Comparative Guide to Stability-Indicating UPLC Methods for Erlotinib Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Erlotinib (B232), a tyrosine kinase inhibitor used in cancer therapy. The stability of a drug product is a critical quality attribute, and stability-indicating methods are essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of various UPLC methods, their validation parameters, and the experimental protocols employed in forced degradation studies.

Comparative Analysis of Validated UPLC Methods

The development of a robust stability-indicating UPLC method for Erlotinib is crucial for ensuring the quality and safety of its pharmaceutical formulations. Several methods have been reported, each with its own set of chromatographic conditions and validation parameters. A summary and comparison of these methods are presented below.

Table 1: Comparison of Chromatographic Conditions for Stability-Indicating UPLC Methods for Erlotinib

ParameterMethod 1[1][2]Method 2Method 3
Column C18 ColumnChiralcel-OD-3 (50 mm x 4.6 mm, 3 µm)[3][4]X-Bridge Prep C18 (5µm, 19 mm × 250 mm)[5]
Mobile Phase Potassium dihydrogen orthophosphate buffer (pH 2.4 with orthophosphoric acid) and Triethylaminen-hexane, isopropyl alcohol, and methanol (B129727) (89:10:1 v/v/v)[3]Gradient elution (details not specified)[5]
Flow Rate 0.3 mL/min[1][2]1.0 mL/min[3]Not specified
Detection Wavelength 225 nm[1][2]266 nm[3]Not specified
Run Time 3 min[1][2]Not specifiedNot specified

Table 2: Comparison of Validation Parameters for Erlotinib UPLC Methods

Validation ParameterMethod 1[1]Method 2[3]Method 3[5]
Linearity Range 40% to 160% of test concentration10-150 µg/mlNot specified
Correlation Coefficient (r²) 0.9990.99928Not specified
Precision (%RSD) Not specified< 2%Not specified
Accuracy (% Recovery) Not specified99.6%Not specified
LOD Not specifiedNot specifiedNot specified
LOQ Not specifiedNot specifiedNot specified

Experimental Protocols

A critical aspect of a stability-indicating method is the forced degradation study, which evaluates the drug's stability under various stress conditions. These studies help to identify potential degradation products and demonstrate the method's ability to separate the API from these degradants.

Forced Degradation Studies Protocol

Forced degradation studies for Erlotinib are typically conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[6][7]

1. Acid Hydrolysis:

  • Procedure: A solution of Erlotinib is treated with an acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 60°C).[6] Samples are withdrawn at specific time intervals, neutralized, and analyzed.

  • Observation: Erlotinib has been shown to degrade under acidic conditions.[5][6]

2. Alkaline Hydrolysis:

  • Procedure: A solution of Erlotinib is treated with a basic solution (e.g., 0.1 N NaOH) and heated (e.g., at 60°C).[6] Samples are withdrawn, neutralized, and analyzed.

  • Observation: Significant degradation is often observed under basic conditions.[6]

3. Oxidative Degradation:

  • Procedure: A solution of Erlotinib is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with heating.[6] Samples are taken at different time points for analysis.

  • Observation: Erlotinib is susceptible to oxidative degradation, leading to the formation of degradation products.[5][6]

4. Thermal Degradation:

  • Procedure: Solid Erlotinib or its solution is exposed to high temperatures (e.g., 105°C) for a specified period.[8]

  • Observation: Erlotinib has shown to be relatively stable under thermal stress in some studies[9][10], while others report degradation.

5. Photolytic Degradation:

  • Procedure: A solution of Erlotinib is exposed to UV light (e.g., at 245 nm and 365 nm) for a defined duration.[6]

  • Observation: Some degradation of Erlotinib can occur under photolytic conditions.[6]

Table 3: Summary of Forced Degradation Conditions and Observations for Erlotinib

Stress ConditionReagent/ConditionDurationObservationReference
Acid Hydrolysis 0.1 N HCl at 60°C24 hr~10% degradation[6]
Alkaline Hydrolysis 0.1 N NaOH at 60°C24 hr>30% degradation[6]
Oxidative Degradation 3% H₂O₂ at 60°C-Degradation product formed[6]
Neutral Hydrolysis Water at 60°C24 hr~4% degradation[6]
Photolytic Degradation UV light (245 nm & 365 nm)24 hr~6% degradation[6]
Thermal Degradation Solid state-Stable[5][9][10]

Visualizations

Diagrams illustrating the workflow and logical relationships in the validation of a stability-indicating UPLC method provide a clear and concise overview of the process.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Forced Degradation Studies cluster_3 Application Literature_Survey Literature Survey & Optimization of Chromatographic Conditions System_Suitability System Suitability Testing Literature_Survey->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Acid Acid Hydrolysis Specificity->Acid Base Alkaline Hydrolysis Specificity->Base Oxidation Oxidative Degradation Specificity->Oxidation Thermal Thermal Degradation Specificity->Thermal Photo Photolytic Degradation Specificity->Photo Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Assay Assay of Erlotinib in Pharmaceutical Formulations Robustness->Assay

Caption: Workflow for the validation of a stability-indicating UPLC method.

G cluster_0 Stress Conditions cluster_1 Degradation Products cluster_2 Chromatographic Separation Acid Acid Erlotinib Erlotinib (API) Acid->Erlotinib Base Base Base->Erlotinib Oxidative Oxidative Oxidative->Erlotinib Thermal Thermal Thermal->Erlotinib Photolytic Photolytic Photolytic->Erlotinib DP1 Degradation Product 1 Separation UPLC Method separates Erlotinib from all Degradation Products DP1->Separation DP2 Degradation Product 2 DP2->Separation DPn ... DPn->Separation Erlotinib->DP1 degrades to Erlotinib->DP2 degrades to Erlotinib->DPn degrades to Erlotinib->Separation

Caption: Logical relationship in a stability-indicating method.

References

Navigating the Analytical Maze: A Comparative Guide to the Precision and Accuracy of Methods for Erlotinib Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for the accurate and precise quantification of the Erlotinib lactam impurity, a potential process-related impurity or degradant of the anti-cancer drug Erlotinib.

This publication delves into established analytical techniques, presenting experimental data and detailed protocols to assist in the selection and implementation of the most suitable method for quality control and stability studies. While specific validated methods for the this compound (6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, CAS: 179688-29-0) are not extensively detailed in publicly available literature, this guide focuses on a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating a range of Erlotinib-related compounds, including polar impurities akin to the lactam impurity.

Method Comparison: HPLC vs. Other Techniques

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for pharmaceutical impurity profiling due to its robustness, reproducibility, and widespread availability. For the analysis of Erlotinib and its impurities, Reverse-Phase HPLC (RP-HPLC) is the most common approach. This guide will primarily focus on a validated stability-indicating RP-HPLC method.

Alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer advantages in terms of speed, sensitivity, and specificity. UPLC can provide faster analysis times and improved resolution, while LC-MS is invaluable for the identification and quantification of trace-level impurities. However, the development and validation of these methods can be more complex and may require specialized equipment.

Data Presentation: A Comparative Overview

The following table summarizes the validation parameters for a representative stability-indicating HPLC method suitable for the analysis of Erlotinib and its impurities. It is important to note that while this method is capable of separating the this compound, the specific validation data for this compound is not provided in the cited literature and would need to be established during method validation in your laboratory.

ParameterHPLC Method 1 (Representative)UPLC/LC-MS Method (Conceptual)
Analyte(s) Erlotinib and its process-related and degradation impuritiesErlotinib and its impurities, including lactam
Linearity (r²) > 0.999 for Erlotinib> 0.999 for Erlotinib and specified impurities
Accuracy (% Recovery) 98.0% - 102.0% for Erlotinib98.0% - 102.0% for all analytes
Precision (% RSD) < 2.0% for Erlotinib< 2.0% for all analytes
Limit of Detection (LOD) Typically in the ng/mL range for ErlotinibPotentially lower (pg/mL) for LC-MS
Limit of Quantification (LOQ) Typically in the ng/mL range for ErlotinibPotentially lower (pg/mL) for LC-MS
Specificity Demonstrated through forced degradation studiesHigh specificity, especially with MS detection
Robustness Method is robust to small variations in mobile phase composition, pH, and flow rateRequires careful optimization and validation of all parameters

Experimental Protocols

Representative Stability-Indicating HPLC Method

This protocol is based on established methods for the analysis of Erlotinib and its impurities and is expected to be suitable for the separation of the this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Erlotinib reference standard in a mixture of acetonitrile and water (1:1). Further dilute to a working concentration (e.g., 100 µg/mL). A reference standard for the this compound would be required for positive identification and quantification.

  • Sample Solution: Dissolve the Erlotinib drug substance or product in the diluent to achieve a similar concentration to the standard solution.

  • Forced Degradation Studies: To demonstrate specificity, Erlotinib samples should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

Validation Parameters to be Assessed for this compound:

  • Specificity: Analyze a blank, a placebo (if applicable), Erlotinib standard, and a spiked sample containing the this compound to ensure no interference at the retention time of the impurity.

  • Linearity: Prepare a series of solutions of the this compound at different concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of the this compound into a sample matrix at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically < 5% for impurities).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Mandatory Visualization

Analytical_Method_Comparison cluster_workflow Analytical Workflow cluster_comparison Comparison Criteria start Sample Preparation hplc HPLC Analysis start->hplc Injection uplc UPLC Analysis start->uplc Injection lcms LC-MS Analysis start->lcms Injection data Data Acquisition & Processing hplc->data speed Speed (Run Time) hplc->speed uplc->data uplc->speed lcms->data lcms->speed specificity Specificity lcms->specificity High accuracy Accuracy (% Recovery) data->accuracy precision Precision (% RSD) data->precision sensitivity Sensitivity (LOD/LOQ) data->sensitivity

Caption: Comparative workflow of analytical methods for Erlotinib impurity analysis.

Caption: Experimental workflow for the HPLC analysis of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Erlotinib lactam impurity.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical quality control, the precise detection and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for impurities related to Erlotinib, with a specific focus on the Erlotinib lactam impurity. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization of Erlotinib and its related substances.

Executive Summary

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. During its synthesis and storage, various impurities can arise, including the this compound, chemically identified as 6,7-bis(2-Methoxyethoxy)-quinazolin-4(3H)-one. Regulatory guidelines necessitate the accurate determination of the levels of such impurities. This guide furnishes a detailed overview of analytical methodologies, comparative data on the LOD and LOQ of various Erlotinib impurities, and a comprehensive protocol for establishing these critical analytical parameters.

Comparative Analysis of Analytical Methods for Erlotinib Impurities

While specific LOD and LOQ values for the this compound are not widely published in publicly available literature, data for other process-related and degradation impurities of Erlotinib offer valuable benchmarks. The most common analytical technique for impurity profiling of Erlotinib is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.

Below is a summary of reported LOD and LOQ values for various Erlotinib impurities determined by different analytical methods. It is important to note that these values are method-dependent and can vary based on the specific chromatographic conditions, instrumentation, and the nature of the impurity.

Impurity Name/IdentifierAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Erlotinib Impurity-ARP-HPLC-UV0.02 µg/mL0.05 µg/mL[1]
Erlotinib Impurity-BRP-HPLC-UV0.03 µg/mL0.10 µg/mL[1]
Erlotinib Impurity-CRP-HPLC-UV0.01 µg/mL0.03 µg/mL[1]
ErlotinibRP-HPLC-UV1 ng/mL3 ng/mL[2]
ErlotinibRP-HPLC-UV0.08 µg/mL0.24 µg/mL[3]

Note: The chemical structures of Impurity-A, B, and C in the cited reference were not specified. The data for Erlotinib itself is included to provide a reference for the sensitivity of the analytical methods.

Experimental Protocol: Determination of LOD and LOQ for this compound

The following protocol outlines a standard approach for determining the LOD and LOQ of this compound using RP-HPLC with UV detection, in accordance with the International Council for Harmonisation (ICH) guidelines.

Materials and Reagents
  • This compound reference standard (6,7-bis(2-Methoxyethoxy)-quinazolin-4(3H)-one, CAS No: 179688-29-0)

  • Erlotinib Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

Chromatographic Conditions (Example)
  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure separation of the lactam impurity from Erlotinib and other potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 248 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (1:1 v/v).

Standard Solution Preparation
  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the expected range of the LOD and LOQ.

Methodology for LOD and LOQ Determination

The ICH Q2(R1) guideline suggests several approaches for determining LOD and LOQ. The most common methods for chromatographic analysis are:

This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

This method relies on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where:

      • σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or the standard deviation of blank sample responses).

      • S = the slope of the calibration curve.

Validation of LOQ

The LOQ should be validated by demonstrating that the analytical procedure provides acceptable precision and accuracy at this concentration. A minimum of six replicate injections of the analyte at the LOQ concentration should be performed, and the relative standard deviation (RSD) of the peak areas should be within an acceptable limit (typically ≤ 10%).

Visualizing the Workflow and Signaling Pathway

To further aid in the understanding of the analytical process and the biological context of Erlotinib, the following diagrams have been generated.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_result Result ref_std Reference Standard (Erlotinib Lactam) stock_sol Prepare Stock Solution ref_std->stock_sol working_sols Prepare Serial Dilutions stock_sol->working_sols hplc_analysis HPLC Analysis working_sols->hplc_analysis calib_curve Generate Calibration Curve hplc_analysis->calib_curve sn_ratio Signal-to-Noise Ratio calib_curve->sn_ratio std_slope Standard Deviation & Slope calib_curve->std_slope lod LOD sn_ratio->lod loq LOQ sn_ratio->loq std_slope->lod std_slope->loq validate_loq Validate LOQ (Precision & Accuracy) loq->validate_loq

Caption: Workflow for LOD and LOQ Determination.

Erlotinib functions by inhibiting the EGFR signaling pathway, which is crucial for cell growth and proliferation. Understanding this pathway provides context for the drug's mechanism of action and the importance of its purity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Erlotinib Erlotinib Erlotinib->P_EGFR Inhibition Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Erlotinib's Inhibition of the EGFR Signaling Pathway.

Conclusion

The determination of LOD and LOQ for impurities in active pharmaceutical ingredients like Erlotinib is a critical component of quality control and regulatory compliance. While specific published data for the this compound remains elusive, this guide provides a framework for its determination by presenting comparative data for other Erlotinib impurities and a detailed, adaptable experimental protocol based on established analytical techniques and regulatory guidelines. The provided visualizations of the analytical workflow and the biological signaling pathway serve to enhance the practical application and contextual understanding for researchers in the field.

References

Forced Degradation of Erlotinib: A Comparative Analysis Under Diverse Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a drug substance under various environmental stresses is paramount. This guide provides a comparative analysis of the forced degradation of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy, under different stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The data presented herein is compiled from multiple studies to offer a comprehensive overview of its degradation profile.

Erlotinib's stability is a critical attribute influencing its formulation, storage, and therapeutic efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. This guide summarizes the outcomes of such studies, presenting a consolidated view of how Erlotinib behaves under acidic, alkaline, oxidative, thermal, and photolytic stress.

Comparative Degradation Data

The stability of Erlotinib under forced degradation conditions has been investigated in several studies, with some conflicting results, likely due to variations in experimental protocols. The following table summarizes the quantitative data on the percentage of degradation observed under different stress conditions.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Degradation ProductsReference
Acid Hydrolysis 0.1 N HCl24 hours60°C10%Not specified[1]
1 N HCl24 hoursNot specifiedNegligible1[2]
Alkaline Hydrolysis 0.1 N NaOH24 hours60°C>30%Not specified[1]
1 N NaOH24 hoursNot specifiedNegligible1[2]
Not specifiedNot specifiedNot specifiedSignificantNot specified[3]
Oxidative 3% H2O2Not specified60°CNot specified1[1]
Not specifiedNot specifiedNot specifiedSignificantNot specified[3]
Neutral Hydrolysis Water24 hours60°C4%Not specified[1]
Photolytic UV light (245 nm & 365 nm)24 hoursNot specified6%Not specified[1]
Not specifiedNot specifiedNot specifiedStable0[3]
Thermal Not specifiedNot specifiedNot specifiedStable0[2][3]

Note: "Negligible" indicates that while some degradation was observed, the exact percentage was not quantified but was considered insignificant by the study authors. "Not specified" indicates that the information was not available in the cited source.

One study reported that Erlotinib was highly stable under acidic, alkaline, oxidative, thermal, and photolytic conditions with no significant degradation observed[4]. This contrasts with other findings and underscores the importance of considering the specific experimental conditions when evaluating stability data.

Experimental Protocols

The methodologies employed in forced degradation studies are critical for interpreting the results. Below are detailed experimental protocols adapted from the cited literature.

Sample Preparation

A stock solution of Erlotinib is typically prepared by dissolving the drug substance in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a concentration of 1 mg/mL[1][2].

Stress Conditions
  • Acid Hydrolysis: A specific volume of the stock solution is mixed with an equal volume of 0.1 N or 1 N hydrochloric acid and heated. For example, one protocol involved mixing the drug solution with 0.1 N HCl and heating it at 60°C[1]. Another study used 1 N HCl at room temperature for 24 hours[2]. After the specified duration, the samples are neutralized with a corresponding strength of sodium hydroxide.

  • Alkaline Hydrolysis: Similar to acid hydrolysis, the drug's stock solution is treated with 0.1 N or 1 N sodium hydroxide. The mixture is then heated or kept at room temperature for a defined period[1][2]. Neutralization is subsequently performed using an appropriate concentration of hydrochloric acid.

  • Oxidative Degradation: The stock solution is exposed to a solution of hydrogen peroxide (e.g., 3% H2O2) at a specified temperature, such as 60°C[1].

  • Neutral Hydrolysis: The drug solution is mixed with water and subjected to heating at a controlled temperature (e.g., 60°C) for a set duration[1].

  • Photolytic Degradation: The drug solution is exposed to UV light at specific wavelengths (e.g., 245 nm and 365 nm) for a period such as 24 hours[1].

  • Thermal Degradation: The solid drug substance is subjected to dry heat at a specific temperature for a defined period.

Analysis

The stressed samples are typically diluted with a suitable mobile phase to a final concentration appropriate for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method[1][2]. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Erlotinib API stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock acid Acidic (e.g., 0.1N HCl, 60°C) stock->acid Expose to Stress alkaline Alkaline (e.g., 0.1N NaOH, 60°C) stock->alkaline Expose to Stress oxidative Oxidative (e.g., 3% H2O2, 60°C) stock->oxidative Expose to Stress thermal Thermal (Dry Heat) stock->thermal Expose to Stress photolytic Photolytic (UV Light) stock->photolytic Expose to Stress neutralize Neutralize (for Acid/Alkaline) acid->neutralize alkaline->neutralize dilute Dilute with Mobile Phase oxidative->dilute thermal->dilute photolytic->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc quantify Quantify Degradation hplc->quantify report Degradation Profile & Pathway Identification quantify->report Erlotinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibition cluster_downstream Intracellular Signaling cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds TK Tyrosine Kinase (Phosphorylation) EGFR->TK Erlotinib Erlotinib Erlotinib->TK Inhibits PI3K PI3K TK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

References

Safety Operating Guide

Safe Disposal of Erlotinib Lactam Impurity: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Erlotinib (B232) lactam impurity is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a known impurity of the anti-cancer therapeutic Erlotinib, this compound may possess biological activity and requires handling as hazardous chemical waste.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe management and disposal.

Hazard Identification and Personal Protective Equipment

Table 1: Summary of Potential Hazards and Required PPE for Erlotinib-Related Impurities

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Health Hazards Harmful if swallowed.[4][5] May cause skin, eye, and respiratory irritation.[5]Nitrile gloves, safety goggles with side-shields, lab coat.[5][6]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[4] Classified as an "Environmentally Hazardous Substance".[4]Use measures to prevent release into the environment.[4][5]
Handling Avoid creating dust.[5] Do not eat, drink, or smoke when handling.[4] Wash hands thoroughly after use.[4]Handle in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the collection, storage, and disposal of Erlotinib lactam impurity waste.

1. Waste Segregation:

  • Immediately segregate this compound waste (solid powder, contaminated vials, and weighing papers) from all other waste streams, including regular trash, biohazardous waste, and sharps.[7]

  • Do not mix with other chemical waste unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.

2. Waste Classification:

  • Based on the available data for related compounds, this waste must be classified as hazardous pharmaceutical waste .[4] This classification is due to its potential toxicity and environmental hazards.[4]

3. Containerization:

  • Place all solid waste containing this compound into a designated black hazardous waste container .[7]

  • The container must be leak-proof, constructed of a material compatible with the chemical, and have a secure, tight-fitting lid.

  • Affix a hazardous waste label to the container. The label must include:

    • Waste Name: "this compound"

    • CAS Number: 179688-29-0[1][8]

    • Hazard Warnings: "Harmful," "Toxic," "Dangerous for the Environment"

    • Accumulation Start Date

4. Temporary On-Site Storage:

  • Store the sealed waste container in a designated, secure satellite accumulation area.

  • The storage area must be well-ventilated and away from general laboratory traffic.

  • Ensure the container is stored away from incompatible materials, such as strong acids, alkalis, or oxidizing agents.[5]

5. Final Disposal:

  • The ultimate disposal of this compound must be conducted through a licensed hazardous material disposal company.[6]

  • The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[6]

  • Never dispose of this material down the drain or in the regular trash.[5]

6. Documentation:

  • Maintain a detailed log of the waste generated, including the quantity and date of accumulation.

  • Retain all disposal manifests and documentation provided by the hazardous waste vendor for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Characterization & Containerization cluster_2 Step 3: Storage & Disposal A Waste Generation (this compound) B Segregate from General & Biohazardous Waste A->B C Classify as Hazardous Pharmaceutical Waste B->C D Place in Labeled Black Hazardous Waste Container C->D E Store in Secure Satellite Accumulation Area D->E F Arrange Pickup by Licensed Hazardous Waste Vendor E->F G Final Disposal via High-Temperature Incineration F->G

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide provides general procedures based on available safety data for related compounds. Researchers must always consult their institution's specific EHS guidelines and adhere to all local, regional, and national regulations concerning hazardous waste disposal.[4][5]

References

Essential Safety and Logistics for Handling Erlotinib Lactam Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides crucial guidance on the safe handling, operational procedures, and disposal of Erlotinib lactam impurity, a key compound in pharmaceutical research. Adherence to these protocols is vital for minimizing exposure risks and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, which should be treated as a potentially cytotoxic compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Compounding - Double Nitrile Gloves- Disposable Gown/Lab Coat (impervious)- N95 or higher Respirator- Chemical Splash Goggles and Face Shield
Solution Preparation - Double Nitrile Gloves- Disposable Gown/Lab Coat (impervious)- Chemical Splash Goggles
General Laboratory Handling - Nitrile Gloves- Lab Coat- Safety Glasses
Spill Cleanup - Double Nitrile Gloves (heavy-duty)- Disposable Gown/Lab Coat (impervious)- N95 or higher Respirator- Chemical Splash Goggles and Face Shield- Shoe Covers
Waste Disposal - Nitrile Gloves- Lab Coat- Safety Glasses

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from receiving to storage.

Operational_Plan Receiving Receiving and Unpacking Verification Verify Integrity of Container Receiving->Verification Labeling Label with Hazard Warning Verification->Labeling Storage Secure and Designated Storage Labeling->Storage Weighing Weighing in a Ventilated Enclosure Storage->Weighing Transport in sealed container Dissolution Dissolution in a Fume Hood Weighing->Dissolution

Figure 1: Standard operational workflow for handling this compound.
Experimental Protocol: Preparation of a Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

  • Preparation: Don all required PPE for handling potent compounds as specified in the table above.

  • Weighing: In a chemical fume hood or other ventilated enclosure, carefully weigh the desired amount of this compound (Molecular Weight: 294.31 g/mol ) into a tared, sterile conical tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the conical tube to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials. Store at -20°C or -80°C for long-term stability.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste - Collect in a dedicated, labeled, and sealed hazardous waste container.- Includes contaminated gloves, gowns, pipette tips, and weighing papers.
Liquid Waste - Collect in a dedicated, labeled, and sealed hazardous waste container.- Do not pour down the drain.
Sharps - Dispose of in a designated sharps container for hazardous chemical waste.
Empty Vials - Rinse three times with a suitable solvent (e.g., ethanol).- Collect the rinsate as hazardous liquid waste.- Deface the label and dispose of the vial in the appropriate glass waste container.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and appropriate action is essential.

Spill Cleanup Protocol

The following logical relationship diagram illustrates the decision-making process for handling a spill.

Spill_Cleanup Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (<5g or <100mL) Assess->SmallSpill Contained LargeSpill Large Spill (>5g or >100mL) Assess->LargeSpill Uncontained Cleanup Proceed with Cleanup SmallSpill->Cleanup Evacuate Evacuate Area and Alert EH&S LargeSpill->Evacuate PPE Don Appropriate Spill PPE Cleanup->PPE Absorb Cover with Absorbent Material PPE->Absorb Collect Collect Waste into Hazardous Bag Absorb->Collect Decontaminate Decontaminate Area with 10% Bleach followed by 70% Ethanol Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Figure 2: Decision workflow for this compound spill cleanup.
First-Aid Measures for Exposure

Exposure RouteFirst-Aid Procedure
Skin Contact - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]- Seek immediate medical attention.
Inhalation - Move the individual to fresh air.[1]- If breathing is difficult, administer oxygen.- Seek immediate medical attention.
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.[1]- Seek immediate medical attention.

By adhering to these safety and logistical guidelines, laboratories can ensure the responsible and safe handling of this compound, fostering a secure environment for groundbreaking research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Erlotinib lactam impurity
Reactant of Route 2
Erlotinib lactam impurity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.